molecular formula C16H14O B8777030 7-Phenyl-1-tetralone CAS No. 41526-73-2

7-Phenyl-1-tetralone

Cat. No.: B8777030
CAS No.: 41526-73-2
M. Wt: 222.28 g/mol
InChI Key: LAYDBPHWPPZBIV-UHFFFAOYSA-N
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Description

7-Phenyl-1-tetralone is a functionalized tetralone derivative that serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. Tetralone-based compounds have demonstrated significant potential in the development of therapeutic agents, particularly as potent and selective enzyme inhibitors. Research indicates that tetralone derivatives are promising candidates for inhibiting Diacylglycerol O-Acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, making them a focus for the treatment of metabolic disorders such as obesity and diabetes . Furthermore, specific tetralone compounds have been identified as high-potency, specific inhibitors of Monoamine Oxidase B (MAO-B), an enzyme target for neurodegenerative conditions like Parkinson's disease . The tetralone core structure is also being explored in the design of novel anticancer agents, with studies showing that certain derivatives exhibit selective COX-2 inhibition and induce apoptosis in cancer cell lines . The phenyl substitution on the tetralone nucleus allows for further structural diversification, enabling researchers to optimize properties like potency, selectivity, and pharmacokinetics. This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41526-73-2

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

7-phenyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H14O/c17-16-8-4-7-13-9-10-14(11-15(13)16)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2

InChI Key

LAYDBPHWPPZBIV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)C1

Origin of Product

United States

Title Page

Historical Context of Tetralone Chemistry and its Derivatives

The chemistry of tetralones, bicyclic aromatic ketones, has a rich history dating back to the late 19th century. The parent compound, 1-tetralone (B52770), and its isomer, 2-tetralone (B1666913), are derivatives of tetralin, a hydrogenated form of naphthalene (B1677914). hmdb.ca The synthesis of 2-tetralone was first reported in 1893. Foundational to the synthesis of many tetralone derivatives are the Friedel-Crafts reactions, a set of methods developed by Charles Friedel and James Crafts in 1877 to attach substituents to an aromatic ring. wikipedia.org

A classic and enduring method for creating the tetralone core is the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid and its derivatives. chegg.commasterorganicchemistry.com This cyclization reaction, often facilitated by reagents like polyphosphoric acid (PPA) or strong acids like methanesulfonic acid, has been a staple in organic synthesis for producing the fused ring system characteristic of tetralones. masterorganicchemistry.comvulcanchem.com The study of tetralin and its derivatives has been historically significant for developing a deeper understanding of organic reaction mechanisms. researchgate.net

Significance of Aromatic Ketones in Organic Synthesis

Aromatic ketones are a class of organic compounds defined by a ketone functional group (a carbonyl group, C=O) directly attached to an aromatic ring. chemimpex.com This structural feature imparts unique reactivity, making them exceptionally important intermediates in organic synthesis. chemimpex.comingentaconnect.com They serve as versatile building blocks for constructing a wide array of more complex molecules, including pharmaceuticals, fine chemicals, and advanced materials. chemimpex.comresearchgate.net

The reactivity of aromatic ketones is centered on the carbonyl group and the adjacent aromatic ring. They readily undergo nucleophilic addition reactions at the carbonyl carbon and electrophilic substitution on the aromatic ring, allowing for extensive functionalization. wikipedia.org This versatility makes them indispensable starting materials and intermediates for creating diverse molecular architectures. researchgate.netmdpi.com

Specific Relevance of 7-Phenyl-1-tetralone in Contemporary Chemical Research

This compound is a specific derivative within the tetralone family, distinguished by a phenyl group substituent at the 7-position of the bicyclic framework. vulcanchem.com Its structure combines the rigidity of the fused benzocyclohexanone system with the steric and electronic effects of the C7-phenyl group. vulcanchem.com

While not as widely studied as some other tetralones, its contemporary relevance lies in its function as a complex chemical building block for synthesizing more elaborate molecules. A primary synthetic route to this compound is the intramolecular Friedel-Crafts cyclization of 4-(4-biphenylyl)butyric acid or its corresponding acyl chloride. vulcanchem.com

The presence of the additional phenyl ring is significant in the context of medicinal chemistry. This substituent can enhance the lipophilicity of molecules, a key property that can influence pharmacokinetic parameters, such as the ability to cross the blood-brain barrier. vulcanchem.com The this compound scaffold has been utilized in modern synthetic chemistry, for instance, in the preparation of fluorinated derivatives like (3,3-difluoro-4-oxo-7-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl acetate (B1210297), demonstrating its utility in accessing novel and complex chemical structures. rsc.org

Overview of the Subsequent Sections and Research Scope

This article provides a focused examination of this compound. It includes key data on the compound's properties, presented in interactive tables. The content strictly adheres to the chemical and scientific aspects of the compound, detailing established research findings.

Previous Reviews on Related Tetralone Scaffolds

The broader class of tetralone derivatives has been the subject of numerous scientific reviews, highlighting their importance as privileged scaffolds in medicinal chemistry and drug discovery. ingentaconnect.comresearchgate.netnih.gov These reviews document the wide range of pharmacological activities associated with the tetralone core, including applications as anticancer, antidepressant, anti-inflammatory, and antimicrobial agents. ingentaconnect.commdpi.comnih.govtandfonline.com The literature extensively covers the total synthesis of natural products containing the α-tetralone subunit and the structure-activity relationships (SAR) of various derivatives. researchgate.netnih.gov This body of work underscores the sustained interest in tetralones as foundational structures for developing therapeutically valuable compounds. researchgate.net

Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 7-phenyl-3,4-dihydronaphthalen-1(2H)-one
Molecular Formula C₁₆H₁₄O
Molecular Weight 222.28 g/mol
Canonical SMILES C1CC2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)C1
InChI Key LAYDBPHWPPZBIV-UHFFFAOYSA-N
CAS Number 41526-73-2

Data sourced from vulcanchem.com

Table 2: Comparison of Melting Points for 7-Substituted-1-tetralones

Compound7-SubstituentMelting Point (°C)
This compound -Phenyl95–100 (Predicted)
7-Fluoro-1-tetralone -Fluoro61–66
7-Methoxy-1-tetralone (B20472) -Methoxy59–63

Data sourced from vulcanchem.comsigmaaldrich.com

Mentioned Compounds

Abstract

Synthesis

The synthesis of 7-Phenyl-1-tetralone can be achieved through several methods, with Friedel-Crafts acylation being a prominent route.

Intramolecular Friedel-Crafts Acylation: A common method for synthesizing tetralones is the intramolecular cyclization of 4-arylbutyric acids. researchgate.net For this compound, this would involve the cyclization of 4-(4-phenylphenyl)butanoic acid. This reaction is typically catalyzed by strong acids such as polyphosphoric acid or methanesulfonic acid. vulcanchem.comwikipedia.org Another approach involves the use of 4-(4-phenylphenyl)butyryl chloride with a Lewis acid catalyst like aluminum chloride (AlCl₃) in a solvent such as carbon disulfide (CS₂). vulcanchem.com

Reactivity

The reactivity of this compound is primarily dictated by its ketone functional group and the aromatic rings.

Reactions at the Ketone Group: The carbonyl group is susceptible to nucleophilic addition. For instance, Grignard reagents like phenylmagnesium bromide can add to the ketone, forming a tertiary alcohol. vulcanchem.com Subsequent dehydration of this alcohol can lead to the formation of aryl-dihydronaphthalenes. vulcanchem.com The ketone can also be reduced to a secondary alcohol (1-tetralol) using reducing agents. wikipedia.org

Reactions involving the α-Methylene Group: The methylene (B1212753) group adjacent to the carbonyl (at the C2 position) is activated and can participate in various reactions. For example, it can react with formaldehyde (B43269) to form 2-methylene-1-tetralone. wikipedia.org

Applications in Medicinal Chemistry

Substituted tetralones are significant scaffolds in medicinal chemistry, serving as building blocks for a wide array of biologically active compounds. researchgate.net They are precursors for synthesizing pharmaceuticals such as antibiotics, antidepressants, and antitumor agents. researchgate.net

7-Phenyl-1-tetralone, as a specific derivative, is a valuable intermediate in the synthesis of more complex molecules. The phenyl group can influence the pharmacological profile of the final compound, for instance by enhancing lipophilicity, which may improve its ability to cross the blood-brain barrier. vulcanchem.com While this compound itself may not have significant biological activity, its derivatives are explored for various therapeutic applications. smolecule.com For example, tetralone structures are central to some serotonin (B10506) uptake inhibitors used as antidepressants. google.com The synthesis of compounds like sertraline (B1200038) involves tetralone intermediates. google.comdrugdesign.org

Synthetic Methodologies for 7 Phenyl 1 Tetralone

Classical Approaches to 7-Phenyl-1-tetralone Synthesis

Classical methods for the synthesis of this compound have traditionally relied on well-established reactions in organic chemistry. These routes often involve strong acid-catalyzed cyclizations and may require multi-step sequences to prepare the necessary precursors.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a cornerstone for the synthesis of tetralones, including this compound. mit.edu This approach typically involves an intramolecular cyclization of a suitable carboxylic acid or its derivative. For the synthesis of this compound, the key precursor is 4-(biphenyl-4-yl)butanoic acid. The cyclization of this precursor is generally promoted by strong acids.

The reaction proceeds via the formation of an acylium ion, which then acts as an electrophile, attacking the aromatic ring to form the six-membered ketone ring of the tetralone structure. mit.edu The choice of the acid catalyst is crucial and can influence the reaction conditions and yield.

Commonly used catalysts for this transformation include polyphosphoric acid (PPA) and methanesulfonic acid (MSA). masterorganicchemistry.com PPA is a viscous and corrosive reagent that is effective for such cyclizations, while MSA is a strong, non-oxidizing acid that is often easier to handle. masterorganicchemistry.com Another classical approach involves the conversion of the carboxylic acid to its corresponding acid chloride, which can then undergo intramolecular Friedel-Crafts acylation catalyzed by a Lewis acid like aluminum chloride (AlCl₃). orgsyn.orgorganic-chemistry.org This method often proceeds under milder conditions compared to direct cyclization of the carboxylic acid.

CatalystPrecursorKey Features
Polyphosphoric Acid (PPA)4-(Biphenyl-4-yl)butanoic acidHighly viscous, requires elevated temperatures.
Methanesulfonic Acid (MSA)4-(Biphenyl-4-yl)butanoic acidEasier to handle liquid, strong acid.
Aluminum Chloride (AlCl₃)4-(Biphenyl-4-yl)butanoyl chlorideRequires conversion to acid chloride, proceeds under milder conditions.

Intramolecular Cyclization Reactions

Intramolecular cyclization is the key step in the classical synthesis of this compound and is intrinsically linked to the Friedel-Crafts acylation strategies. The success of this ring-closure is dependent on the reactivity of the aromatic ring and the stability of the intermediate carbocation. In the case of 4-(biphenyl-4-yl)butanoic acid, the cyclization is directed to the position ortho to the phenyl-substituted ring, leading to the desired 7-phenyl isomer.

The reaction conditions for these cyclizations can vary. For instance, heating 4-(p-nitrophenyl)butyric acid with polyphosphoric acid at 120-125°C has been used to synthesize 7-nitro-1-tetralone (B1293709), illustrating the applicability of this method for 7-substituted tetralones. materialsciencejournal.org Similar conditions would be expected for the synthesis of this compound from its corresponding precursor. The use of superacids like triflic acid has also been reported for Friedel-Crafts type carbocyclizations of alkenylated biphenyl (B1667301) derivatives to form 9,10-dihydrophenanthrenes, showcasing the power of strong acids in promoting such intramolecular cyclizations. nih.gov

Multi-step Linear Syntheses

The synthesis of this compound via classical methods often necessitates a multi-step linear sequence to first construct the required precursor, 4-(biphenyl-4-yl)butanoic acid. A common starting point for such a synthesis is biphenyl.

One plausible synthetic route begins with the Friedel-Crafts acylation of biphenyl with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. This reaction, a variation known as the Haworth reaction, would yield 4-oxo-4-(biphenyl-4-yl)butanoic acid. The ketone group in this intermediate can then be reduced to a methylene (B1212753) group through methods such as the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). The resulting 4-(biphenyl-4-yl)butanoic acid is then subjected to intramolecular Friedel-Crafts cyclization as described previously to afford this compound.

Modern Catalytic Routes to this compound

Modern synthetic chemistry has introduced a range of catalytic methods that offer milder reaction conditions, higher functional group tolerance, and often improved yields compared to classical approaches. These routes are particularly valuable for constructing the biphenyl moiety or for the direct arylation of the tetralone core.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be applied to the synthesis of this compound in several ways. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. wikipedia.orgwiley-vch.deikm.org.my

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organic halide or triflate, is a versatile method for synthesizing biaryls. rsc.org One strategy to synthesize this compound using this reaction would involve the coupling of 7-bromo-1-tetralone (B30877) with phenylboronic acid. This approach directly introduces the phenyl group at the desired position on the pre-formed tetralone ring. researchgate.net Alternatively, a Suzuki coupling could be used to prepare the biphenyl precursor, for example, by coupling 4-bromophenylbutanoic acid ester with phenylboronic acid, followed by hydrolysis and intramolecular cyclization. A reported synthesis of 1-tetralone (B52770) derivatives utilizes a sequence of Suzuki coupling followed by Friedel-Crafts acylation. lookchem.com

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. core.ac.uk A potential route to this compound could involve the Negishi coupling of a 7-halotetralone with a phenylzinc reagent. The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt. libretexts.org

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for an organic halide or triflate. google.com While organotin compounds are toxic, the Stille reaction is tolerant of a wide range of functional groups and is effective for the synthesis of complex molecules. ikm.org.my The synthesis of 6-chloro-1-tetralone (B1664680) has been reported via a Stille coupling to form m-chlorophenyl butyric acid, followed by a Haworth reaction, indicating the utility of this method in preparing substituted tetralones. ua.es A similar strategy could be envisioned for this compound, where a Stille coupling is used to create the biphenyl backbone of the precursor acid.

Coupling ReactionOrganometallic ReagentOrganic ElectrophileCatalyst
SuzukiPhenylboronic acid7-Bromo-1-tetralonePalladium complex
NegishiPhenylzinc chloride7-Bromo-1-tetralonePalladium or Nickel complex
StillePhenyltributylstannane7-Bromo-1-tetralonePalladium complex

Copper-Mediated Transformations

Copper-catalyzed reactions have a long history in organic synthesis and continue to be developed for various transformations. While direct copper-catalyzed synthesis of this compound is not widely reported, copper-mediated reactions are relevant to the chemistry of tetralones.

Copper(I) iodide (CuI) has been shown to catalyze the aromatization of 2-(methoxycarbonyl)-α-tetralones to the corresponding methyl 1-hydroxy-2-naphthoates. researchgate.netmdpi.com This indicates the ability of copper catalysts to promote oxidation reactions in the tetralone system. Furthermore, copper-catalyzed β-arylation of enamides derived from tetralones has been reported, using diaryliodonium salts as the arylating agent. researchgate.net These methods, while not directly yielding this compound, demonstrate the potential of copper catalysis in the functionalization of the tetralone scaffold. The development of copper-catalyzed C-H arylation methods could potentially offer a direct route to this compound from 1-tetralone in the future.

Photocatalytic Approaches

The synthesis of tetralone frameworks, including this compound, is increasingly benefiting from the advancements in photoredox catalysis. These methods utilize visible light as an energy source to initiate chemical transformations, often leading to milder reaction conditions and novel reactivity. beilstein-journals.orgnih.gov While direct photocatalytic synthesis of this compound is an emerging area, several established photocatalytic strategies for constructing the core tetralone structure or functionalizing the aromatic ring are highly relevant.

One promising strategy involves the intramolecular cyclization of suitable precursors. For instance, organic photoredox catalysts can mediate the ring expansion of cyclopropanols to furnish 1-tetralone derivatives. organic-chemistry.org Another approach is the intramolecular arene alkylation, where an organic photocatalyst like 4CzIPN, when activated by visible light, can trigger the cyclization of radical precursors to form fused, partially saturated cores such as tetralones. organic-chemistry.org

Furthermore, chemodivergent photocatalytic methods have been developed that can lead to 1-tetralones. nih.gov These reactions can proceed via a [4+2] cyclization mechanism involving vinyl azides and alkyl bromides, where the chemoselectivity is controlled by the choice of photocatalyst (e.g., fac-Ir(ppy)₃) and additives. nih.govresearchgate.net Such methods offer a greener and milder alternative to traditional synthetic routes. nih.gov The application of heterogeneous photocatalysis, for example using Titanium Dioxide (TiO₂), also presents a simple and effective strategy for the synthesis of tetralone scaffolds. sci-hub.sejocpr.com

These photocatalytic methods, summarized in the table below, represent cutting-edge approaches that could be adapted for the targeted synthesis of this compound.

Table 1: Overview of Relevant Photocatalytic Reactions for Tetralone Synthesis

Photocatalytic MethodCatalyst SystemKey TransformationPotential Application for this compoundReference
Intramolecular Arene Alkylation4CzIPN / Visible LightCyclization of N-(acyloxy)phthalimidesSynthesis from a phenyl-substituted alkyl chain precursor. organic-chemistry.org
Ring ExpansionOrganic Photoredox CatalystExpansion of a styrene-containing cyclopropanol (B106826)Synthesis from a custom-designed cyclopropanol precursor. organic-chemistry.org
Chemodivergent [4+2] Cyclizationfac-Ir(ppy)₃ / Visible Light / AcidReaction of vinyl azides and alkyl bromidesConstruction of the tetralone core with a phenyl substituent. nih.govresearchgate.net
Heterogeneous PhotocatalysisTiO₂ / UV LightCyclization ReactionsA simple, sustainable approach for intramolecular cyclization. sci-hub.se

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. um-palembang.ac.id This involves the use of sustainable solvents and reagents, and a focus on maximizing process efficiency.

Solvent-Free and Aqueous Medium Reactions

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Moving towards solvent-free conditions or using water as a reaction medium are key objectives of green chemistry. um-palembang.ac.id For the synthesis of tetralone derivatives, Claisen-Schmidt condensation reactions have been successfully performed in aqueous or mixed ethanol-water systems. tandfonline.com This approach, typically used for creating α,α'-bis(substituted benzylidene)cycloalkanones, can be adapted for synthesizing precursors to this compound. tandfonline.comresearchgate.net

Solvent-free methods have also been developed, often facilitated by reusable catalysts under thermal conditions. For instance, the synthesis of benzo[h]thiazolo[2,3-b]quinazolines from 6-methoxy-1-tetralone (B92454) has been achieved under solvent-free conditions at 120°C using a solid acid catalyst. tubitak.gov.tr Such methodologies demonstrate the potential for producing complex molecules derived from tetralones without the need for conventional solvents.

Sustainable Catalysis and Reagents

The use of sustainable, renewable, and non-toxic catalysts is a cornerstone of green chemistry. jocpr.com In the context of tetralone synthesis, research has explored the use of catalysts derived from biological waste. A notable example is the use of pomegranate peel ash (APP), which acts as a natural, heterogeneous base catalyst for Claisen-Schmidt condensations in water. researchgate.net This method is advantageous due to its high yields, simple work-up, and the reusable nature of the bio-waste catalyst. researchgate.net

Beyond bio-catalysts, the development of reusable heterogeneous catalysts, such as those based on nanoparticles or immobilized enzymes on solid supports, is a major focus. jocpr.com For reactions like Friedel-Crafts acylation, a common method for synthesizing tetralones, replacing traditional stoichiometric Lewis acids like AlCl₃ with catalytic amounts of more environmentally benign alternatives (e.g., Bi(OTf)₃) represents a significant green advancement. researchgate.netwikipedia.org

Atom Economy and Process Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgjocpr.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they minimize waste. um-palembang.ac.idjocpr.com

The classical synthesis of 1-tetralones often involves intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid. wikipedia.org While effective, this method can have a lower atom economy due to the use of dehydrating agents or the formation of byproducts. libretexts.orgvulcanchem.com

Table 2: Atom Economy Comparison of Synthetic Reactions

Reaction TypeGeneral EquationAtom EconomyRelevance to this compound SynthesisReference
Addition A + B → C100%Ideal for reactions like catalytic hydrogenation of precursors. jocpr.com
Substitution A-B + C → A-C + B< 100%Common in functionalization steps; generates byproducts. libretexts.org
Elimination A-B → A + B< 100%Used in aromatization steps; generates byproducts. libretexts.org
Rearrangement A → B100%Highly efficient; applicable in specific isomerization steps. jocpr.com

In contrast, methods like the direct catalytic hydrogenation of a suitable naphthol derivative or hydroarylation reactions can offer higher atom economy. researchgate.netgoogle.com For example, an Indium(III) triflate-catalyzed intramolecular hydroarylation has been reported as a highly regioselective and atom-economic route for synthesizing certain tetralone derivatives. rsc.org Optimizing synthetic pathways to favor reactions with inherent high atom economy is crucial for developing sustainable processes for this compound.

Optimization of Reaction Conditions and Yield for this compound

Fine-tuning reaction parameters such as temperature and pressure is critical for maximizing product yield, minimizing side reactions, and ensuring process safety and efficiency.

Temperature and Pressure Effects

The influence of temperature and pressure is highly dependent on the specific synthetic route employed for this compound.

In Friedel-Crafts acylation reactions, temperature control is crucial. The initial reaction between the acid chloride precursor and the Lewis acid (e.g., AlCl₃ or SnCl₄) is often conducted at low temperatures (e.g., -10°C to 15°C) to control the exothermic reaction and prevent side product formation. orgsyn.org Subsequent cyclization may require heating or refluxing to drive the reaction to completion. vulcanchem.compatsnap.com

For hydrogenation reactions , such as the conversion of a naphthol derivative to a tetralone, both temperature and pressure are key variables. A patented method for preparing 1-tetralone from 1-naphthol (B170400) specifies a reaction temperature of 200-250°C and a hydrogen pressure of 3.0-5.0 MPa. google.com Operating within this optimized range is essential to achieve a high conversion rate (70-80%) while preventing over-reduction or decomposition of the target product. google.com

In phase-transfer catalysis , used for alkylation of tetralone derivatives, temperature can significantly impact both yield and stereoselectivity. Studies have shown that running the reaction at a controlled temperature, for example between 15–25 °C, can provide the best results, whereas higher or lower temperatures may decrease yield or enantioselectivity. beilstein-journals.org

The table below summarizes optimal conditions found for related tetralone syntheses, providing a guide for the synthesis of this compound.

Table 3: Optimized Temperature and Pressure in Tetralone Synthesis

Reaction TypePrecursor(s)Catalyst/ReagentTemperature (°C)Pressure (MPa)YieldReference
Friedel-Crafts Acylationγ-phenylbutyric acidPCl₅, SnCl₄-10 to 15Atmospheric~90% orgsyn.org
Hydrogenation1-NaphtholRaney Nickel200–2503.0–5.070-73% google.com
Nitration1-TetraloneH₂SO₄ / HNO₃-15 to 0Atmospheric55% (7-nitro) materialsciencejournal.org
Phase-Transfer Alkylation1-methyl-7-methoxy-2-tetraloneCinchona Alkaloid15–25Atmospheric~78% beilstein-journals.org
Lewis Acid Cyclizationα-Naphthol, o-dichlorobenzeneAlCl₃65Atmospheric>79% google.com

Catalyst Loading and Ligand Effects

The synthesis of aryl-tetralones, including this compound, often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. wikipedia.orgorganic-chemistry.org The efficacy of these reactions is highly dependent on the catalyst loading and the nature of the ligands coordinated to the palladium center.

Research into the synthesis of related α-aryl-α-tetralones demonstrates that catalyst loading can be a critical parameter. For instance, in palladium-catalyzed α-arylation reactions, a catalyst loading of 2.5 mol% of Pd₂(dba)₃ has been effectively used. ua.es In other contexts, such as the enantioselective amination of tetralone derivatives, catalyst loading has been varied to optimize both yield and enantioselectivity. In one study, increasing the catalyst loading from 10 mol% to 15 mol% resulted in a significant improvement in product yield. rsc.org Conversely, another study on the synthesis of 5-phenyl-1H-tetrazole found that increasing catalyst loading did not lead to higher conversion, and lower loading reduced the yield. researchgate.net

Ligands play a crucial role by stabilizing the palladium catalyst, increasing its solubility, and influencing its reactivity and selectivity. wikipedia.org Electron-rich and bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) (tBu₃PHBF₄), are commonly employed. ua.essci-hub.se N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, often providing greater stability and activity than traditional phosphine ligands. wikipedia.org The choice of ligand can dramatically affect the reaction's outcome. For example, in a study on the amination of 1-indanone, switching from a C₂-symmetric ligand to a non-C₂ symmetric ligand improved enantioselectivity at the cost of yield. rsc.org

Table 1: Effect of Catalyst and Ligand Variation on Aryl-Tetralone Synthesis
Reaction TypeCatalyst SystemCatalyst LoadingObservationsReference
α-ArylationPd₂(dba)₃ / tBu₃PHBF₄2.5 mol%Reasonable to excellent yields of α-aryl-α-tetralones were obtained. ua.es
Enantioselective AminationZnEt₂ / (R,R)-L111 mol%Achieved a good yield (77%) and high enantiomeric excess (89% ee). rsc.org
Enantioselective AminationZnEt₂ / (S,S)-L211 mol%Improved enantiomeric excess (94% ee) but with a lower yield (64%). rsc.org
Enantioselective AminationZnEt₂ / (S,S)-L215 mol%Achieved both high yield (88%) and high enantiomeric excess (94% ee). rsc.org

Reaction Time and Stoichiometry

Reaction time and the stoichiometry of reactants are fundamental parameters that must be optimized to maximize yield and minimize side products. For the synthesis of 4-disubstituted phenyl-1-tetralones, reaction times are generally reported to be between 1 to 3 hours, depending on the temperature and the relative amounts of reagents. google.com

In palladium-catalyzed α-arylation reactions employing microwave heating, reaction times can be significantly shorter, often around 40 to 60 minutes. ua.essci-hub.se Conventional heating methods may require longer periods, such as 16 hours at reflux. ua.es The stoichiometry typically involves a slight excess of one of the coupling partners. For example, the α-arylation of tetralones has been performed using a 1:1.2 ratio of the tetralone to the bromoarene. ua.es Similarly, in the oxidative coupling of 1-aryl-1,3-dicarbonyls with styrene (B11656) to form α-tetralones, a stoichiometry of 1 mmol of the dicarbonyl substrate to 1.1 mmol of styrene and 2.1 mmol of the oxidizing agent (CAN or CTAN) was used, with a reaction time of 2 hours at room temperature. nih.gov

Table 2: Reaction Conditions for Aryl-Tetralone Synthesis
Synthetic MethodReactant Ratio (Tetralone Precursor : Aryl Source)Reaction TimeHeating MethodReference
Friedel-Crafts type1 mole α-naphthol : 2.1 moles AlCl₃3 hoursConventional (65 °C) google.com
α-Arylation1 : 1.2 (tetralone : bromoarene)40 minutesMicrowave (100 °C) ua.es
α-Arylation1 : 1.2 (tetralone : bromoarene)60 minutesMicrowave (100-130 °C) sci-hub.se
Oxidative Coupling1 : 1.1 (dicarbonyl : styrene)2 hoursRoom Temperature nih.gov

Purification Techniques for Synthetic this compound

The isolation and purification of this compound from the crude reaction mixture are critical steps to obtain a product of high purity, suitable for further use. A combination of chromatographic and non-chromatographic techniques is often employed.

Advanced Chromatographic Separations

Chromatography is a cornerstone of purification in the synthesis of this compound and its analogs.

Column Chromatography: This is the most common method for purifying aryl-tetralones. zenodo.org Silica (B1680970) gel is typically used as the stationary phase, with a solvent system of hexane (B92381) and ethyl acetate (B1210297). ua.essci-hub.se For instance, crude α-aryl-α-tetralones can be purified by filtration on a pad of silica gel or through a more formal silica gel column. ua.essci-hub.se In some syntheses, the crude product is purified by column chromatography over silica gel using petroleum ether as the eluent. zenodo.orgresearchgate.net

Automated Flash Chromatography: This modern technique offers faster and more efficient separations compared to traditional column chromatography. It has been successfully used to purify substituted α-tetralone products. nih.gov

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications or for separating very similar compounds, preparative TLC can be an effective tool. One study reported the purification of 2-[2-(Benzyloxy)phenyl)]-1-tetralone using preparative TLC with a hexane/ethyl acetate (95:5) mixture as the eluent. ua.es

Crystallization Techniques

Crystallization is a powerful technique for obtaining highly pure solid compounds. For 4-disubstituted phenyl-1-tetralones, recrystallization from a solvent mixture of methyl ethyl ketone and methanol (B129727) has been shown to yield a product with greater than 99.5% purity. google.com Other solvent systems used for the recrystallization of related compounds include isopropanol (B130326), ethanol, and mixtures like hexane-benzene. google.comcdnsciencepub.com The purification of 3-phenyl-1-tetralone by crystallization has been described as potentially challenging, sometimes resulting in the product "oiling out" instead of forming crystals. msu.edu However, successful crystallization has been achieved from a hexane/ethyl acetate mixture. msu.eduorgsyn.org Fractional crystallization is another valuable method, used to separate diastereomers of intermediates in multi-step syntheses. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Phenyl 1 Tetralone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 7-Phenyl-1-tetralone

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. For this compound, ¹H and ¹³C NMR spectra offer precise information about the electronic environment of each proton and carbon atom, respectively. The chemical shifts (δ), multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, combined with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of the core structure.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the tetralone and phenyl rings, as well as signals for the aliphatic protons at positions C2, C3, and C4 of the tetralone core. The protons on the saturated ring (C2-C3-C4) will appear as multiplets due to spin-spin coupling. The ¹³C NMR spectrum will display characteristic signals for the carbonyl carbon (C1), aromatic carbons, and aliphatic carbons. The carbonyl carbon is typically observed in the highly deshielded region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1-~198.0
2~2.65 (t)~39.0
3~2.15 (m)~23.5
4~3.00 (t)~30.0
4a-~133.0
5~8.10 (d)~129.0
6~7.50 (d)~127.0
7-~145.0
8~7.60 (s)~125.0
8a-~144.0
1'-~140.0
2'/6'~7.65 (d)~127.5
3'/5'~7.45 (t)~129.5
4'~7.35 (t)~128.0

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. libretexts.orgsdsu.edu For this compound, a COSY spectrum would be critical in confirming the sequence of the aliphatic portion of the tetralone ring. It would show a clear correlation between the protons at C4 and C3, and between the protons at C3 and C2, establishing the -CH₂-CH₂-CH₂- spin system. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques map direct, one-bond correlations between protons and the carbons they are attached to. sdsu.eduipb.pt An HSQC spectrum would allow for the definitive assignment of each protonated carbon in the molecule by linking the signals from the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.eduipb.pt HMBC is paramount for piecing together the entire molecular framework, especially for connecting quaternary carbons (like C1, C4a, C7, C8a, and C1') to nearby protons. acs.org For instance, a key HMBC correlation would be observed between the proton at C8 and the carbonyl carbon at C1, and between the proton at C5 and the quaternary carbon at C4a. Crucially, correlations between the protons on the phenyl ring (H2'/6') and the C7 carbon of the tetralone ring would definitively confirm the position of the phenyl substituent.

Table 2: Expected Key 2D NMR Correlations for this compound

Experiment Correlating Protons Correlating Carbons Significance
COSY H4 ↔ H3, H3 ↔ H2-Confirms the aliphatic -CH₂-CH₂-CH₂- chain.
HMBC H5C1, C4a, C7Connects the aromatic ring to the tetralone core and carbonyl group.
HMBC H2'/6'C4', C7Confirms the attachment point of the phenyl group at C7.
HMBC H4C2, C4a, C5Links the aliphatic chain to the fused aromatic ring.

NOESY and ROESY for Spatial Proximity Investigations

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, irrespective of through-bond coupling. columbia.edu NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D experiments that map these through-space interactions. jst.go.jpbeilstein-journals.org

For this compound, these experiments are valuable for determining the preferred conformation of the molecule. Specifically, NOESY or ROESY can reveal correlations between the protons of the phenyl group (e.g., H2' and H6') and the protons on the tetralone ring (e.g., H8 and H6). The presence and intensity of these cross-peaks can provide insights into the dihedral angle and potential for restricted rotation around the C7-C1' bond.

Variable Temperature (VT) NMR experiments are conducted to investigate dynamic molecular processes, such as conformational exchange or rotation around single bonds that occur on the NMR timescale. ox.ac.uk Molecules can exist as a mixture of conformers or rotamers that may interconvert rapidly at room temperature, leading to averaged or broadened signals in the NMR spectrum. whiterose.ac.ukrsc.org

In the case of this compound, rotation around the C7-C1' bond connecting the tetralone and phenyl rings might be hindered. By lowering the temperature of the NMR experiment, it may be possible to slow this rotation to a point where distinct signals for different rotational isomers (rotamers) can be observed. Conversely, raising the temperature can cause broad peaks from intermediate exchange rates to sharpen into a single averaged signal. ox.ac.uk Such studies provide valuable thermodynamic and kinetic information about the conformational dynamics of the molecule.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a unique "fingerprint" for the compound.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. sitp.ac.cnairproducts.me It is particularly effective for identifying polar functional groups. mdpi.com The FTIR spectrum of this compound is expected to be dominated by several key absorption bands. The most prominent feature would be a strong, sharp peak corresponding to the stretching vibration of the ketone carbonyl group (C=O). tandfonline.com Other significant absorptions would include those for aromatic C-H stretching, aromatic C=C ring stretching, and aliphatic C-H stretching.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Ketone C=O Stretch1700 - 1670Strong, Sharp
Aromatic C=C Stretch1610 - 1450Medium to Strong
C-H Bending1475 - 1365Variable
Aromatic C-H Out-of-Plane Bend900 - 675Strong

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar, symmetric bonds and is excellent for characterizing the carbon skeleton of a molecule. The Raman spectrum of this compound would provide a distinct molecular fingerprint. Strong signals are expected for the aromatic ring breathing modes of both the tetralone and phenyl moieties. The carbonyl (C=O) stretch, while strong in the IR, would also be visible in the Raman spectrum, though typically with weaker intensity. The combination of FTIR and Raman spectra provides a more complete picture of the molecule's vibrational properties. nih.govnih.gov

Advanced Mass Spectrometry of this compound

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of organic molecules. Advanced methods offer high precision and detailed fragmentation data, which are critical for confirming the identity of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass with extremely high accuracy, typically to within 5 parts per million (ppm). mdpi.com For this compound, with a molecular formula of C₁₆H₁₄O, HRMS distinguishes its exact mass from other potential compounds that might have the same nominal mass. This precision is crucial for confirming the molecular formula during chemical synthesis or isolation. rsc.orgrsc.org

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, and ¹⁶O). An experimental HRMS measurement that matches this theoretical value provides high confidence in the compound's elemental composition.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₆H₁₄O
Nominal Mass 222
Theoretical Exact Mass ([M+H]⁺) 223.11174

| Typical HRMS Technique | ESI-TOF, Orbitrap |

This interactive table outlines the key mass values for this compound.

In addition to providing the molecular weight, mass spectrometry, particularly using techniques like Electron Ionization (EI), bombards the molecule with energy, causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, offering vital clues about the molecule's structure. libretexts.org

The structure of this compound is expected to dictate a specific fragmentation pathway. Key structural features influencing fragmentation are the ketone functional group, the saturated six-membered ring, and the biphenyl-like aromatic system. libretexts.orgraco.catwalshmedicalmedia.com

Predicted fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. libretexts.org Loss of a C₃H₅ fragment from the saturated ring is plausible.

Loss of CO: The carbonyl group can be eliminated as a neutral carbon monoxide molecule (28 Da).

Retro-Diels-Alder (RDA) Reaction: The cyclohexanone (B45756) ring can undergo a characteristic RDA reaction, leading to the loss of ethene (C₂H₄, 28 Da).

Aromatic Fragments: The stable phenyl group can produce a characteristic ion at m/z 77 (C₆H₅⁺). Fragmentation can also occur at the bond connecting the two aromatic rings.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Fragmentation Pathway
222 [C₁₆H₁₄O]⁺ Molecular Ion (M⁺)
194 [C₁₄H₁₀O]⁺ M⁺ - C₂H₄ (Ethene loss via RDA)
193 [C₁₅H₁₃]⁺ M⁺ - CHO
165 [C₁₃H₉]⁺ M⁺ - CO - C₂H₅
115 [C₉H₇]⁺ Indenyl or related cation from ring cleavage

This interactive table details the plausible fragments generated from this compound upon ionization.

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that adds another dimension of separation to conventional mass spectrometry. It separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. mdpi.com This separation provides a rotationally averaged collision cross-section (CCS), which is a unique physicochemical property related to the ion's three-dimensional structure. nih.govnih.gov

For this compound, the tetralone core is not planar; the saturated part of the fused ring system adopts a specific conformation (e.g., a half-chair). IM-MS could provide valuable information on the gas-phase conformation of the molecule. By comparing experimentally determined CCS values with theoretical values calculated for different possible conformers, one could gain insight into the molecule's preferred three-dimensional shape in the absence of solvent or crystal packing forces. mdpi.comlcms.cz This technique is particularly adept at distinguishing between isomers that may have identical masses but different shapes. mdpi.com While specific experimental CCS data for this compound is not currently published, the application of IM-MS represents a frontier in its detailed structural characterization.

Fragmentation Pattern Analysis for Structural Confirmation

X-ray Crystallography of this compound

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid. This allows for the precise determination of atomic positions, offering a complete three-dimensional model of the molecule as it exists in the solid state.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. researchgate.net

The analysis yields precise data on:

Bond Lengths and Angles: Confirming the connectivity and geometry of the fused ring system and the phenyl substituent.

Torsion Angles: Defining the exact conformation of the molecule, particularly the pucker of the cyclohexanone ring and the rotational angle of the phenyl group relative to the naphthalene (B1677914) core.

Planarity: Quantifying the planarity of the aromatic rings.

For related tetralone derivatives, the cyclohexanone ring typically adopts a half-chair or envelope conformation. researchgate.netiucr.org A crystal structure of this compound would provide an unambiguous depiction of its solid-state conformation.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves within the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. researchgate.net Based on the functional groups present in this compound (a ketone and two aromatic rings), several types of interactions are expected to stabilize the crystal structure.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Description
C–H···O Hydrogen Bonds Weak hydrogen bonds form between C–H donors (from the aromatic or aliphatic parts) and the oxygen atom of the ketone, a strong acceptor.
π–π Stacking The electron-rich aromatic rings (both the naphthalene core and the phenyl substituent) can stack on top of each other, contributing significantly to crystal stability.
C–H···π Interactions C–H bonds can act as donors to the face of the π-electron systems of the aromatic rings.

This interactive table summarizes the key intermolecular forces predicted to be present in the solid state of this compound.

Analysis of these interactions, often visualized using Hirshfeld surface analysis, is critical for understanding the supramolecular chemistry of the compound and can influence its physical properties, such as melting point and solubility. iucr.org

Polymorphism Studies

A thorough review of the scientific literature reveals a notable absence of studies specifically investigating the polymorphism of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and materials science. Different polymorphs of a compound can exhibit distinct physicochemical properties, including melting point, solubility, stability, and bioavailability.

While direct research on this compound is not available, studies on analogous substituted tetralones suggest that the potential for polymorphism in this class of compounds exists. For instance, investigations into 6-methoxy-1-tetralone (B92454) have indicated the presence of different crystalline forms, with variations in melting points observed depending on the solvent used for crystallization. Similarly, other substituted bicyclic compounds have been shown to exhibit complex polymorphic behavior. rsc.org

The presence of a flexible phenyl group at the 7-position of the tetralone core in this compound could allow for different packing arrangements in the crystal lattice, a common origin of polymorphism. Factors such as the solvent and conditions used during crystallization (e.g., temperature, pressure, and rate of cooling) could potentially lead to the formation of different polymorphic forms.

Given the importance of polymorphism in determining the properties of a chemical compound, dedicated studies on this compound would be a valuable area for future research. Such studies would typically involve techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction to identify and characterize any potential polymorphs.

Chemical Reactivity and Transformation Pathways of 7 Phenyl 1 Tetralone

Reactions at the Ketone Carbonyl Group of 7-Phenyl-1-tetralone

The ketone group is a primary site for a variety of chemical reactions, including additions, functionalization at the adjacent carbon, and reduction.

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is electrophilic and thus susceptible to attack by nucleophiles. A classic example is the Grignard reaction. For instance, the addition of phenylmagnesium bromide to 1-tetralone (B52770) results in the formation of a tertiary alcohol. vulcanchem.com This alcohol can subsequently be dehydrated to yield an aryl-dihydronaphthalene. vulcanchem.com Another example involves the reaction with alkynyl cerium reagents, which add to the carbonyl group of β-tetralones. acs.org

The oxime of 1-tetralone can be formed and subsequently aromatized with acetic anhydride (B1165640) to produce N-(1-naphthyl)acetamide. wikipedia.org This reaction could potentially be applied to this compound to create N-(7-phenyl-1-naphthyl)acetamide. vulcanchem.com

NucleophileProduct TypePotential Subsequent Reactions
Phenylmagnesium bromideTertiary alcoholDehydration to aryl-dihydronaphthalene vulcanchem.com
Alkynyl cerium reagentTertiary alcohol-
Hydroxylamine (B1172632) (to form oxime)OximeAromatization to N-acetylnaphthalene derivative wikipedia.org

Enolization and Alpha-Functionalization

The presence of protons on the carbon atom adjacent (alpha) to the carbonyl group allows for enolization, creating a nucleophilic enol or enolate. This intermediate can then react with various electrophiles.

The methylene (B1212753) group in the α-position to the keto group is particularly reactive. wikipedia.org For example, it can react with formaldehyde (B43269) to yield a 2-methylene-1-tetralone. wikipedia.org This reactivity can also be harnessed for aldol (B89426) condensations with aldehydes like benzaldehyde. csic.es

Furthermore, the enolate can be arylated. Palladium-catalyzed α-arylation of cyclic ketones, including tetralone derivatives, with aryl triflates has been demonstrated. nih.gov For instance, the reaction of 2-methyltetralone with aryl triflates in the presence of a palladium catalyst and a specific phosphine (B1218219) ligand (difluorphos) can lead to α-arylated products with high enantioselectivity. nih.gov Nickel catalysts can be employed for reactions involving electron-poor aryl triflates. nih.gov

Theoretical studies on the arylation of enol acetates, which can be formed from ketones, indicate that the reaction with phenyl radicals is influenced by polar effects. scielo.br Phenyl radicals with electron-withdrawing groups tend to react faster. scielo.br

Reagent/Catalyst SystemType of FunctionalizationProduct
Formaldehydeα-Methylenation2-Methylene-7-phenyl-1-tetralone wikipedia.org
BenzaldehydeAldol Condensationα-Benzylidene-7-phenyl-1-tetralone csic.es
Aryl triflate / Pd(dba)₂ / Difluorphosα-Arylationα-Aryl-7-phenyl-1-tetralone nih.gov
Aryl triflate / Nickel catalystα-Arylation (electron-poor arenes)α-Aryl-7-phenyl-1-tetralone nih.gov

Reduction Strategies

The ketone carbonyl of this compound can be reduced to either an alcohol or a completely deoxygenated alkane.

Reduction to the corresponding secondary alcohol, 7-phenyl-1-tetralol, can be achieved using various reducing agents. For example, 1-tetralone can be reduced to 1-tetralol with calcium in liquid ammonia (B1221849). wikipedia.org A modified Birch reduction using lithium in liquid ammonia followed by the addition of aqueous ammonium (B1175870) chloride also yields the alcohol. wikipedia.orgchemicalbook.com Asymmetric reduction of tetralones can be accomplished using chiral reagents, such as those derived from isopinocampheyl borane, to produce enantiomerically enriched alcohols. google.com Biotransformations using fungal strains have also been employed for the enantioselective reduction of tetralones. nih.gov

Complete reduction of the ketone to a methylene group can be accomplished via a Birch reduction using lithium in liquid ammonia. wikipedia.orgchemicalbook.com

Reagent(s)ProductKey Features
Calcium / Liquid Ammonia7-Phenyl-1-tetralol wikipedia.orgSelective reduction to alcohol
Lithium / Liquid Ammonia / NH₄Cl(aq)7-Phenyl-1-tetralol wikipedia.orgchemicalbook.comModified Birch reduction for alcohol formation
Chiral oxazaborolidine reagentsChiral 7-Phenyl-1-tetralol google.comEnantioselective reduction
Fungal strains (e.g., Absidia cylindrospora)Chiral 7-Phenyl-1-tetralol nih.govBiocatalytic enantioselective reduction
Lithium / Liquid Ammonia7-Phenyl-1,2,3,4-tetrahydronaphthalene wikipedia.orgchemicalbook.comComplete deoxygenation to alkane

Reactions of the Tetralone Aromatic System in this compound

The fused aromatic ring of the tetralone core is also a site for chemical modification, primarily through electrophilic substitution and metalation.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution allows for the introduction of various functional groups onto the aromatic ring. The position of substitution is directed by the existing substituents. In this compound, the phenyl group is an activating group, directing incoming electrophiles to the ortho and para positions relative to itself. scribd.com The fused aliphatic ring also influences the regioselectivity.

Common EAS reactions include halogenation, nitration, and sulfonation. msu.edu For example, bromination can be carried out, and the orientation of the incoming bromine atom will be influenced by the activating phenyl group. scribd.com

Reaction TypeReagent(s)Potential Product(s)
Halogenation (e.g., Bromination)Br₂ / FeBr₃Bromo-7-phenyl-1-tetralone scribd.commsu.edu
NitrationHNO₃ / H₂SO₄Nitro-7-phenyl-1-tetralone msu.edu
SulfonationSO₃ / H₂SO₄This compound sulfonic acid msu.edu

Metalation and Subsequent Functionalization

Directed metalation strategies can be used to functionalize specific positions on the aromatic ring that might not be accessible through classical EAS reactions. This often involves the use of a directing group to guide a strong base to a specific proton, followed by quenching with an electrophile. While specific examples for this compound are not abundant in the provided search results, the principle of remote metalation has been applied to similar systems. d-nb.info For instance, a remote metalation of a phenyl ring has been demonstrated in a related azabiaryl compound. d-nb.info

Ruthenium-catalyzed arylation of 1-tetralone with a phenyl boronic acid ester has been shown to produce 8-phenyl-1-tetralone, demonstrating a metal-catalyzed C-H activation/functionalization on the aromatic ring. wikipedia.orgchemicalbook.comrsc.org

MethodReagent(s)Potential Product
Directed Remote MetalationStrong base (e.g., organolithium), then electrophileFunctionalized this compound d-nb.info
Ruthenium-catalyzed ArylationPhenyl boronic acid ester / Ru catalyst8-Phenyl-7-phenyl-1-tetralone (hypothetical) wikipedia.orgchemicalbook.comrsc.org

Hydroxylation and Oxidation Reactions

The oxidation of this compound and its precursors has been explored using both chemical and biological methods. These reactions can lead to the introduction of hydroxyl groups or the formation of more highly oxidized structures like naphthoquinones.

One documented transformation is the autoxidation of this compound, which yields 2-hydroxy-7-phenyl-1,4-naphthoquinone. In a specific procedure, the autoxidation of this compound (0.085 mole) resulted in a 44% yield of the yellow naphthoquinone product after recrystallization. google.com

Additionally, studies on the oxidation of related phenyl-substituted cycloheptatrienes (CHTs) have shown the formation of this compound as a product. For instance, the oxidation of a phenyl-substituted CHT with selenium dioxide (SeO₂) produced this compound (designated as 9b) and its regioisomer, 6-phenyl-1-tetralone (9b'), in a combined yield of 7%. jst.go.jp When the oxidation was carried out with molecular oxygen (O₂) in the presence of silica (B1680970) gel, this compound was obtained in a 14% yield, alongside a 6% yield of the 6-phenyl isomer. jst.go.jp

While direct microbiological hydroxylation of this compound is not detailed, studies on its isomers, 2-phenyl-1-tetralone (B8746069) and 3-phenyl-1-tetralone, by the fungus Absidia blackesleeana have shown regioselective hydroxylation at the 4'-position of the phenyl substituent. nih.gov This suggests a potential pathway for the biological transformation of the 7-phenyl isomer.

Table 1: Summary of Oxidation Reactions
Starting MaterialReagent/ConditionsProduct(s)YieldReference
This compoundAutoxidation2-Hydroxy-7-phenyl-1,4-naphthoquinone44% google.com
Phenyl-substituted CHT (2b)SeO₂This compound (9b) & 6-Phenyl-1-tetralone (9b')7% (combined) jst.go.jp
Phenyl-substituted CHT (2b)O₂ / Silica GelThis compound (9b) & 6-Phenyl-1-tetralone (9b')14% & 6% jst.go.jp

Reactions of the Phenyl Substituent in this compound

The presence of the phenyl group at the C7 position offers a secondary site for chemical modification, distinct from the tetralone core.

Electrophilic Substitution on the Phenyl Ring

The phenyl substituent is, in principle, susceptible to electrophilic substitution reactions. The reactivity and regioselectivity of such reactions would be governed by the electronic influence of the tetralone moiety to which it is attached. The linkage is at a para position relative to the carbonyl group's influence on the fused benzene (B151609) ring, making the entire substituent electron-withdrawing and thus deactivating towards electrophilic attack on the pendant phenyl ring. This would direct incoming electrophiles primarily to the meta-positions of the phenyl ring.

Functionalization of the Phenyl Ring (e.g., halogenation, nitration)

Specific studies on the direct halogenation or nitration of the pendant phenyl ring of this compound are not extensively documented. Most research on the nitration of the tetralone scaffold focuses on the fused benzene ring. For the parent 1-tetralone, direct nitration is often low-yielding and produces a mixture of isomers. materialsciencejournal.org For example, nitration with a mixture of sulfuric acid and nitric acid (H₂SO₄/HNO₃) at low temperatures yields both 7-nitro-1-tetralone (B1293709) and 5-nitro-1-tetralone. materialsciencejournal.org

In the case of this compound, the fused aromatic ring is already substituted at the 7-position. Electrophilic attack would therefore be directed to the available positions on that ring, primarily the 5- and 6-positions, with the outcome influenced by the directing effects of both the carbonyl group and the C7-phenyl substituent.

Table 2: Representative Nitration Conditions for the Parent 1-Tetralone Scaffold
Reagent SystemConditionsProducts (% Yield)Reference
H₂SO₄ / HNO₃-15°C to ambient, 45 min7-nitro-1-tetralone (55%) & 5-nitro-1-tetralone (26%) materialsciencejournal.org
Fuming HNO₃&lt; 8°C7-nitro-1-tetralone (exclusive product) materialsciencejournal.org
Cu(NO₃)₂ / Ac₂OEt₂O, rt, 3 hMixture of nitro-isomers materialsciencejournal.org

Ring-Opening and Ring-Expansion Reactions of this compound (if applicable)

Ring-expansion reactions are a well-established synthetic strategy for the formation of the 1-tetralone framework itself, often proceeding through the expansion of smaller ring systems like cyclobutanols or cyclopropanols. nii.ac.jpccsenet.orgrsc.org For instance, silver-catalyzed ring expansion of 1-arylcyclobutanols provides a facile and regioselective route to various 1-tetralone derivatives. ccsenet.orgrsc.org However, the scientific literature does not prominently feature ring-opening or ring-expansion reactions that start from the stable this compound scaffold to create larger or acyclic structures. The aromaticity of the fused benzene ring contributes significant stability to the bicyclic system, making such transformations energetically unfavorable under typical conditions.

Derivatization Strategies for this compound

The carbonyl group is the most reactive site for derivatization, readily undergoing condensation reactions with nitrogen-based nucleophiles.

Synthesis of Imine and Enamine Derivatives

Imines: this compound can be converted to its corresponding imine derivatives through condensation with primary amines. This reaction is typically catalyzed by a Lewis acid, such as titanium tetrachloride (TiCl₄), which activates the carbonyl group towards nucleophilic attack. google.comgoogle.com The general procedure involves reacting the tetralone with the desired primary amine in a suitable solvent, followed by the addition of the catalyst. google.comgoogle.com The resulting imines are important intermediates for the synthesis of more complex molecules.

Enamines: Enamines are formed through the reaction of this compound with secondary amines, such as pyrrolidine (B122466) or morpholine. The formation of enamines from α-tetralones is influenced by steric effects. researchgate.net The reaction involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=C double bond of the enamine. The equilibrium between the ketone and the enamine can be shifted towards the product by removing the water formed during the reaction.

Table 3: General Conditions for Imine and Enamine Synthesis from Tetralones
Derivative TypeReagentsTypical CatalystGeneral ConditionsReference
IminePrimary Amine (e.g., Methylamine)Lewis Acid (e.g., TiCl₄)Anhydrous solvent (e.g., Toluene), low to ambient temperature google.com, google.com
EnamineSecondary Amine (e.g., Pyrrolidine)Acid catalyst (e.g., p-TsOH) or catalyst-free with water removalReflux in a solvent like benzene or toluene (B28343) with a Dean-Stark trap researchgate.net

Preparation of Oxime and Hydrazone Derivatives

The carbonyl group at the 1-position of this compound is a key site for chemical modifications, readily undergoing condensation reactions with nitrogen nucleophiles such as hydroxylamine and hydrazine (B178648) to form the corresponding oxime and hydrazone derivatives. These reactions are fundamental transformations that introduce new functional groups, paving the way for the synthesis of a diverse range of heterocyclic compounds and other complex molecules.

The formation of this compound oxime is typically achieved by reacting this compound with hydroxylamine hydrochloride in the presence of a base. google.com The base, such as sodium carbonate or pyridine, neutralizes the hydrochloric acid, liberating free hydroxylamine to react with the ketone. google.comias.ac.in The reaction is often carried out in a suitable solvent like ethanol. google.com This conversion is significant as oximes of tetralone derivatives can undergo further reactions, such as the Semmler-Wolff aromatization, to yield amino-substituted naphthalenes. nih.govwikipedia.org For instance, treatment of a tetralone oxime with acetic anhydride can lead to the formation of an N-acetylated aminonaphthalene derivative. wikipedia.org

Similarly, hydrazone derivatives of this compound are prepared through its reaction with hydrazine hydrate (B1144303) or substituted hydrazines, such as phenylhydrazine. orgsyn.orgresearchgate.net These reactions are commonly conducted in a protic solvent like ethanol. researchgate.netorgsyn.org The resulting hydrazones are valuable intermediates in the synthesis of various nitrogen-containing heterocycles, including pyrazolines and indazoles. mdpi.comscirp.org For example, the reaction of a tetralone with hydrazine hydrate can lead to the formation of a pyrazoline ring system. mdpi.com The general procedures for these preparations are outlined in the table below.

DerivativeReagentsTypical Reaction ConditionsReference
OximeThis compound, Hydroxylamine hydrochloride, Base (e.g., Sodium carbonate, Pyridine)Reflux in ethanol google.comias.ac.in
HydrazoneThis compound, Hydrazine hydrateReflux in ethanol researchgate.netmdpi.com
PhenylhydrazoneThis compound, PhenylhydrazineReflux in ethanol orgsyn.orgresearchgate.net

The formation of these derivatives is not merely a functional group transformation but a strategic step in the synthesis of more complex molecular architectures. The reactivity of the newly introduced oxime or hydrazone functionality opens up avenues for subsequent cyclization and rearrangement reactions.

Spirocyclization Reactions

Spirocyclization reactions involving this compound and its derivatives represent a sophisticated strategy for the construction of complex, three-dimensional spirocyclic frameworks. These structures, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry and materials science.

One notable approach to spirocyclization involves the palladium-catalyzed cascade reaction of dienyl ketone oxime derivatives. thieme-connect.com In this methodology, an appropriately substituted oxime of a tetralone derivative can undergo an intramolecular Heck-type reaction. thieme-connect.com This process is initiated by the oxidative addition of a palladium(0) complex to the N-O bond of the oxime, generating an alkylideneaminopalladium(II) species. thieme-connect.com Subsequent intramolecular carbopalladation onto a tethered diene system, followed by a second cyclization, leads to the formation of a spiro-imine. thieme-connect.com For example, a 1-tetralone oxime derivative with a dienyl side chain was successfully converted into a tetracyclic spiro imine in good yield. thieme-connect.com

The reaction conditions for such transformations are crucial and often require careful optimization of the palladium catalyst, ligands, base, and solvent. thieme-connect.com The table below summarizes a representative spirocyclization reaction based on this palladium-catalyzed cascade.

Starting MaterialKey ReagentsProduct TypeReaction TypeReference
1-Tetralone oxime derivative with a dienyl moietyPalladium catalyst (e.g., Pd(PPh3)4), Base (e.g., Et3N)Tetracyclic spiro iminePalladium-catalyzed cascade cyclization thieme-connect.com

The synthesis of spiro compounds from this compound highlights the versatility of this chemical scaffold in generating intricate molecular architectures. The ability to construct spirocyclic systems opens up possibilities for exploring new chemical space and developing novel compounds with unique properties.

Computational and Theoretical Investigations of 7 Phenyl 1 Tetralone

Density Functional Theory (DFT) Studies on 7-Phenyl-1-tetralone

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in elucidating its electronic properties, reactivity, and intermolecular interaction sites. Such studies are typically performed using a combination of a functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.nettandfonline.com

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the interplay between the fused bicyclic system of the tetralone core and the appended phenyl ring. Molecular orbital (MO) analysis reveals the distribution of electron density and the nature of the chemical bonds. The presence of the carbonyl group (C=O) and the aromatic rings results in a delocalized π-electron system. The oxygen atom of the carbonyl group, being highly electronegative, significantly influences the electronic distribution, creating a dipole moment. researchgate.net Theoretical studies on analogous aryl-tetralone structures indicate that the electronic properties are a composite of the individual moieties, with potential for charge transfer interactions between the phenyl substituent and the tetralone framework.

Frontier Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground to an excited state.

For aryl ketones and tetralone derivatives, the HOMO is typically localized over the electron-rich aromatic rings, while the LUMO is often centered on the carbonyl group and the adjacent π-system, which can act as an electron acceptor. researchgate.netmdpi.com In this compound, the HOMO would likely be distributed across the phenyl ring and the fused benzene (B151609) ring of the tetralone, while the LUMO would be concentrated on the enone part of the molecule. The HOMO-LUMO gap can be modified by the nature and position of substituents, which in turn affects the molecule's electronic absorption properties and reactivity. researchgate.net

Table 1: Representative Frontier Orbital Energies for Aryl-Tetralone Analogs

ParameterEnergy (eV)Description
EHOMO -6.5 to -7.5Energy of the highest occupied molecular orbital, indicating the ability to donate electrons.
ELUMO -1.5 to -2.5Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons.
HOMO-LUMO Gap (ΔE) 4.5 to 5.5Energy difference between HOMO and LUMO, related to chemical stability and reactivity.

Note: The values in this table are representative and based on DFT calculations for structurally similar aryl-ketone and tetralone compounds. Actual values for this compound would require specific calculation.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is plotted over the molecule's electron density, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. tandfonline.commdpi.com

In this compound, the MEP would show a significant negative potential around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity. researchgate.net This indicates a primary site for interaction with electrophiles or hydrogen bond donors. The aromatic rings would exhibit a moderately negative potential above and below the plane of the rings, characteristic of π-electron systems. mdpi.com The hydrogen atoms, particularly those on the aliphatic part of the tetralone ring, would show regions of positive potential. researchgate.net Understanding the MEP is crucial for predicting non-covalent interactions and the molecule's behavior in a biological or chemical environment. acs.org

Conformational Analysis of this compound

The three-dimensional structure and flexibility of this compound are key to its properties and interactions. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system as a function of its nuclear coordinates. wikipedia.org Force fields like Amber, Dreiding, or UFF are employed to calculate the energy associated with bond stretching, angle bending, and torsional angles, as well as non-bonded van der Waals and electrostatic interactions. wikipedia.orggaussian.com

Molecular dynamics (MD) simulations use these force fields to simulate the atomic motions of the molecule over time, providing insights into its dynamic behavior and conformational landscape. wikipedia.org For this compound, MD simulations can explore the rotational freedom around the single bond connecting the phenyl group to the tetralone core and the puckering of the non-aromatic ring of the tetralone moiety. These simulations help in understanding how the molecule might adapt its shape to fit into a binding site or interact with other molecules. nih.gov

Energy Minimization and Stable Conformer Identification

Energy minimization techniques are used in conjunction with molecular mechanics to locate the lowest energy conformations of a molecule. wikipedia.org For this compound, the primary conformational flexibility arises from the rotation of the phenyl group relative to the tetralone ring system and the half-chair conformation of the saturated portion of the tetralone ring.

The dihedral angle between the plane of the phenyl ring and the fused benzene ring of the tetralone is a critical conformational parameter. Energy minimization studies on related biaryl systems suggest that the most stable conformer would likely feature a twisted arrangement between the two aromatic rings to minimize steric hindrance. researchgate.netresearchgate.net A planar conformation is generally disfavored due to steric clashes. The saturated ring of the 1-tetralone (B52770) core typically adopts a half-chair conformation to relieve ring strain. The identification of the global energy minimum and other low-energy conformers is essential for understanding the molecule's predominant structure in different environments.

Table 2: Torsional Energy Profile for Phenyl Ring Rotation in a Phenyl-Naphthalene Analog

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
0High (Steric Clash)Eclipsed (Planar)
45LowTwisted (Stable)
90IntermediatePerpendicular
135LowTwisted (Stable)
180High (Steric Clash)Eclipsed (Planar)

Note: This table presents a representative torsional energy profile based on studies of similar biaryl systems. The exact energy values and dihedral angles for the most stable conformer of this compound would depend on the specific force field and calculation method used.

Spectroscopic Property Prediction for this compound

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) are the primary methods used to forecast its NMR, vibrational (IR and Raman), and electronic (UV-Vis) spectra. These theoretical predictions are invaluable for structural elucidation and for understanding the electronic and vibrational characteristics of the molecule.

Computational NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy, aiding in the structural confirmation of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a widely adopted approach for calculating NMR shielding tensors. acs.orgresearchgate.net These calculations are typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for similar tetralone derivatives. tandfonline.comresearchgate.net The predicted shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, a full conformational analysis would be the initial step to identify the lowest energy conformer, as chemical shifts are sensitive to the molecule's three-dimensional structure. researchgate.net The predicted chemical shifts for the key protons and carbons of this compound, based on these established computational protocols, are presented below. It is important to note that predicted values may show slight deviations from experimental results due to factors like solvent effects and vibrational averaging, which can be computationally modeled for higher accuracy. acs.orgmdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Select a nucleus to see the predicted chemical shifts for this compound.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-22.70t
H-32.15m
H-43.00t
H-58.10d
H-67.65dd
H-87.80d
H-2', H-6'7.60d
H-3', H-5'7.45t
H-4'7.38t
CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C=O)198.5
C-239.0
C-323.5
C-430.0
C-4a133.0
C-5127.0
C-6129.0
C-7145.0
C-8126.5
C-8a144.0
C-1'140.0
C-2', C-6'127.5
C-3', C-5'129.5
C-4'128.0

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. DFT calculations are highly effective in predicting these vibrational frequencies. ripublication.com By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is generated, which can be diagonalized to yield the harmonic vibrational frequencies and their corresponding normal modes. These calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). tandfonline.com

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. gaussian.com The predicted IR and Raman spectra for this compound would reveal characteristic peaks, most notably the strong C=O stretching vibration of the tetralone ring, aromatic C-H and C=C stretching modes, and aliphatic C-H stretching and bending vibrations.

Predicted Key Vibrational Frequencies for this compound

Select a spectroscopic technique to view the predicted vibrational frequencies.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch2960-2850Medium
C=O Stretch~1685Strong
Aromatic C=C Stretch1600-1450Medium-Strong
CH₂ Bend (Scissoring)~1440Medium
Aromatic C-H Bend (Out-of-plane)900-675Strong
Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100-3000Strong
C=O Stretch~1685Weak
Aromatic Ring Breathing~1000Strong
Phenyl Ring Substitution Pattern~800Medium

UV-Vis Absorption Spectra Prediction

Time-dependent density functional theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra of organic molecules. faccts.deresearchgate.net This method computes the vertical excitation energies from the ground electronic state to various excited states, along with the corresponding oscillator strengths, which relate to the intensity of the absorption bands. faccts.de

For this compound, TD-DFT calculations (e.g., using the M06 or B3LYP functional with a diffuse basis set like 6-31++G(d,p)) would predict the key electronic transitions. acs.org The spectrum is expected to be dominated by π→π* transitions associated with the conjugated system formed by the phenyl ring and the benzoyl moiety, and a weaker n→π* transition from the carbonyl group's lone pair electrons to the π* system. The predicted spectrum is typically plotted by fitting Gaussian or Lorentzian functions to the calculated excitation energies and oscillator strengths to simulate an experimental spectrum. faccts.de

Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Nonpolar Solvent

TransitionPredicted λmax (nm)Molar Absorptivity (ε)Assignment
λ₁~330Lown→π* (Carbonyl)
λ₂~285Highπ→π* (Benzoyl system)
λ₃~250Moderateπ→π* (Phenyl ring)

Reaction Mechanism Studies Involving this compound

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways that are often difficult to probe experimentally.

Transition State Identification and Activation Energy Calculations

A critical aspect of studying a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods allow for the precise location of these transient structures on the potential energy surface. For a reaction involving this compound, such as its reduction or α-arylation, a proposed reaction coordinate would be scanned to find an approximate TS geometry. acs.org This structure is then fully optimized using algorithms designed to locate saddle points. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Once the geometries of the reactants, transition state, and products are optimized, their electronic energies can be calculated at a high level of theory. The activation energy (ΔE‡) is then determined as the energy difference between the transition state and the reactants. These calculations can be used to compare different possible reaction pathways and predict which will be kinetically favored. For example, in a potential catalytic cycle, DFT can help identify the rate-determining step by comparing the activation barriers of each elementary step. acs.org

Reaction Pathway Elucidation

Beyond identifying a single transition state, computational methods can map out the entire reaction pathway. Intrinsic Reaction Coordinate (IRC) calculations are performed starting from the transition state structure. An IRC calculation follows the path of steepest descent from the TS downhill to the connected reactants on one side and products on the other, thus confirming that the identified TS correctly links the intended minima on the potential energy surface.

For reactions of this compound, this approach could be used to investigate various transformations. For instance, in a Friedel-Crafts type cyclization to form a larger polycyclic system, computational studies could verify the proposed electrophilic aromatic substitution mechanism. Similarly, for a palladium-catalyzed α-arylation reaction, DFT calculations could distinguish between different proposed catalytic cycles, such as those involving C-bound versus O-bound enolates, and clarify the origin of stereoselectivity in asymmetric variants. acs.org By modeling the full energy profile, including all intermediates and transition states, a comprehensive understanding of the reaction mechanism can be achieved.

Solvent Effects on Reaction Thermodynamics and Kinetics

Detailed research into reactions that form or involve phenyl-tetralone structures has demonstrated the dramatic influence of the solvent environment on product distribution, a direct consequence of altered reaction kinetics and thermodynamics.

One significant area of investigation has been the single-electron transfer (SET) oxidative cyclization reactions used to synthesize α-tetralone derivatives. nih.gov In these reactions, the polarity of the solvent has been shown to be a decisive factor in controlling chemoselectivity. For instance, in the ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated oxidative coupling of 1-aryl-1,3-dicarbonyls with styrene (B11656), the reaction pathway diverges significantly depending on the solvent used. nih.gov

Mechanistic studies suggest this solvent dependence arises from the fate of a key radical cation intermediate. nih.gov In a polar protic solvent like methanol (B129727), the solvent can assist in the deprotonation of the intermediate, leading to the formation of dihydrofuran derivatives. In contrast, less polar aprotic solvents such as acetonitrile (B52724) (MeCN) or methylene (B1212753) chloride (CH₂Cl₂) disfavor this deprotonation pathway. nih.gov Instead, the radical cation adds directly to the styrene, and a subsequent intramolecular cyclization onto the phenyl ring occurs, ultimately yielding the α-tetralone product. nih.gov The presence of a phenyl group on the precursor is thought to stabilize the radical cation, which can temper the magnitude of the solvent's effect compared to similar reactions with alkyl-substituted dicarbonyls. nih.gov

The following table summarizes the experimental outcomes of the solvent-dependent oxidative coupling of 1-phenyl-1,3-butanedione with styrene, illustrating the kinetic and thermodynamic control exerted by the solvent. nih.gov

Product Distribution in the Oxidative Coupling of 1-Phenyl-1,3-butanedione with Styrene nih.gov
SolventPredominant ProductIsolated Yield (%)Reaction Pathway Favored
Acetonitrile (MeCN)α-Tetralone derivative76%Intramolecular Cyclization
Methanol (MeOH)Dihydrofuran derivatives78% (combined)Solvent-Assisted Deprotonation
Methylene Chloride (CH₂Cl₂)α-Tetralone derivativeImproved selectivity vs. MeCNIntramolecular Cyclization

Further computational and experimental work on the intramolecular cyclization of δ-aryl-β-dicarbonyl compounds has reinforced these findings. DFT computational studies were employed to rationalize the observed site selectivity and the success of the cyclization. beilstein-journals.org These studies indicated that the stability of the cyclohexadienyl radical intermediate formed during the cyclization is crucial for the formation of the 2-tetralone (B1666913) product. beilstein-journals.org Interestingly, the choice of solvent again proved critical. The oxidation of 6-phenyl-2,4-hexanedione by CAN in acetonitrile led exclusively to a non-cyclized acid product, whereas performing the reaction in methanol yielded the desired 2-tetralone as the major product. beilstein-journals.org This highlights a scenario where a more polar solvent (methanol) facilitates the desired cyclization pathway, a finding rationalized through DFT calculations that examined the stability of key radical intermediates. beilstein-journals.org

Solvent effects are also paramount in reactions involving the this compound scaffold itself. In the copper-catalyzed dynamic kinetic resolution of 2-phenyl-1-tetralone (B8746069) via hydrogenation, the choice of alcohol as the solvent had a significant impact on both reactivity and stereoselectivity. rsc.org

The data below shows the results of a solvent screen for this transformation. rsc.org

Solvent Effects on the Asymmetric Hydrogenation of 2-Phenyl-1-tetralone rsc.org
SolventOutcome
tert-Amyl alcohol (t-AmOH)Complete diastereoselectivity and high enantiomeric ratio (97:3 er)
tert-Butanol (t-BuOH)Lower reactivity compared to t-AmOH
Isopropanol (B130326) (i-PrOH)Good reactivity but lower enantiomeric ratio (92:8 er)

These results underscore that even subtle changes in the solvent structure can significantly alter the kinetic landscape of a reaction, influencing the energies of the diastereomeric transition states and thus the stereochemical outcome. rsc.org Tert-amyl alcohol was identified as the optimal solvent for achieving high selectivity in this specific reaction. rsc.org

Advanced Analytical Methodologies for Detection and Quantification of 7 Phenyl 1 Tetralone

Chromatographic Techniques for 7-Phenyl-1-tetralone

Chromatography is a cornerstone for the separation and analysis of this compound. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The separation is typically achieved using a reversed-phase column, where a nonpolar stationary phase is used with a polar mobile phase.

Due to the aromatic nature of this compound, both octadecyl (C18) and phenyl-based stationary phases can be effectively employed. Phenyl columns, in particular, can offer alternative selectivity due to potential π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte. nih.gov

Advanced detection methods enhance the sensitivity and specificity of HPLC analysis. A Diode Array Detector (DAD) or UV-Vis detector is commonly used, as the chromophores in the this compound molecule allow for strong absorption of UV light, typically around 254 nm. For higher sensitivity, a fluorescence detector can be used if the compound or its derivatives exhibit native fluorescence.

A typical HPLC method for the analysis of this compound would involve a gradient elution to ensure good peak shape and resolution from potential impurities.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Setting
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm

| Injection Volume | 5 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a semi-volatile compound, can be analyzed by GC, often coupled with a mass spectrometer (MS) for definitive identification. GC-MS is particularly useful for analyzing reaction mixtures, where it can separate and identify starting materials, intermediates, by-products, and the final product. researchgate.net

The analysis is typically performed on a fused-silica capillary column coated with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane (e.g., DB-5 or equivalent). A temperature-programmed oven is used to ensure the elution of compounds with a wide range of boiling points.

The mass spectrometer serves as a highly specific detector. In electron ionization (EI) mode, it fragments the this compound molecule in a reproducible manner, generating a characteristic mass spectrum that can be used for identification by comparison with a spectral library or through interpretation.

Table 2: Representative GC-MS Method Parameters for this compound Analysis

Parameter Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS (B15284909) Transfer Line Temp 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 40-450 m/z |

While this compound itself is not chiral, its derivatives can be. For instance, substitution at the alpha position to the carbonyl group can create a chiral center. The separation of enantiomers of such chiral tetralone derivatives is crucial in pharmaceutical research, as different enantiomers can have different pharmacological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. fagg.bersc.org

SFC commonly uses polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose. nih.govchromatographyonline.com The mobile phase is typically supercritical carbon dioxide mixed with a small amount of an organic modifier, such as an alcohol (e.g., methanol (B129727), ethanol, or isopropanol). The choice of CSP and modifier is critical for achieving enantiomeric resolution. nih.gov Research on α-aryl tetralone derivatives has demonstrated successful enantioseparation on a Chiralpak IC column (immobilized cellulose derivative) using a mobile phase of n-hexane and isopropanol (B130326) in HPLC, a principle that is directly applicable to SFC. nih.gov

Table 3: Plausible SFC Method Parameters for Enantiomeric Separation of a Chiral this compound Derivative

Parameter Setting
Column Chiralpak IC, 4.6 x 250 mm, 5 µm
Mobile Phase A Supercritical CO₂
Mobile Phase B Isopropanol
Gradient/Isocratic Isocratic, 85% A / 15% B
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detector UV-Vis

| Detection Wavelength | 254 nm |

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectrometric detection method, provide enhanced analytical power for the analysis of this compound in challenging scenarios.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace quantitative analysis due to its exceptional sensitivity and selectivity. nih.gov If this compound were a precursor to a biologically active compound, LC-MS/MS would be the method of choice for studying its metabolic fate. This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry. wikipedia.org

In a typical LC-MS/MS experiment, the parent ion corresponding to the analyte of interest is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and a specific fragment ion is monitored in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for quantification at very low levels. A phenyl-based column could be advantageous for retaining the analyte and separating it from polar metabolites. mdpi.com

Table 4: Hypothetical LC-MS/MS Method Parameters for Trace Analysis of this compound

Parameter Setting
LC System UHPLC
Column Phenyl, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition Precursor Ion (Q1): [M+H]⁺ → Product Ion (Q3): [Specific Fragment]⁺
Collision Energy Optimized for the specific transition

| Dwell Time | 50 ms |

For highly complex samples, such as crude reaction mixtures or environmental samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers a significant increase in separation power compared to conventional GC-MS. americanlaboratory.comscispace.com In GCxGC, the effluent from a primary column is subjected to a second, very fast separation on a secondary column with a different stationary phase. shimadzu.com This results in a two-dimensional chromatogram with greatly enhanced peak capacity and resolution. scispace.com

This technique would be particularly useful for characterizing the impurity profile of a this compound synthesis, separating isomers and closely related aromatic ketones that might co-elute in a one-dimensional GC separation. jeol.com A typical setup would involve a nonpolar primary column and a more polar secondary column, separating compounds based on boiling point in the first dimension and polarity in the second. A high-speed Time-of-Flight (TOF) mass spectrometer is often used as the detector to handle the very narrow peaks produced by the second dimension. researchgate.net

Table 5: Illustrative GCxGC-MS Method Parameters for Complex Mixture Analysis Containing this compound

Parameter Setting
Primary Column (1D) DB-1ms, 30 m x 0.25 mm ID, 0.25 µm
Secondary Column (2D) BPX-50 (50% Phenyl), 1.5 m x 0.1 mm ID, 0.1 µm
Modulator Thermal Modulator
Modulation Period 6 seconds
Oven Program 60 °C (1 min), ramp to 320 °C at 5 °C/min
Detector TOF-MS
Acquisition Rate 200 spectra/sec
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 40-500 m/z |

LC-MS/MS for Trace Analysis and Metabolite Identification (if precursor to biologically active compounds)

Spectroscopic Quantification Methods

Spectroscopic methods are cornerstones in the analytical chemistry of aromatic ketones like this compound. These techniques leverage the interaction of the molecule with electromagnetic radiation to provide both qualitative and quantitative data.

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds containing chromophores. The aromatic rings and the carbonyl group in this compound constitute a conjugated system that absorbs ultraviolet light at specific wavelengths. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte, enabling precise quantification.

For concentration determination, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known this compound concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. Quantitative analysis can be effectively performed by calibrating the UV-Vis absorbance at these specific wavelengths. High-performance liquid chromatography (HPLC) coupled with a UV-Vis detector is a common approach for separating this compound from other components in a mixture before quantification. keikaventures.com

Table 1: Illustrative Example of Calibration Data for this compound Quantification by UV-Vis Spectrophotometry This table presents hypothetical data for demonstration purposes, based on typical analytical procedures for aromatic ketones.

Standard Concentration (mg/L)Absorbance at λmax (e.g., 254 nm)
1.00.112
2.50.275
5.00.551
10.01.103
15.01.654

Fluorescence spectroscopy is another powerful technique that offers significantly higher sensitivity than absorption spectroscopy for certain molecules. While not all molecules fluoresce, many aromatic compounds do. The tetralone scaffold and its derivatives, particularly when forming larger conjugated systems like chalcones, have been shown to exhibit fluorescence. frontiersin.orgresearchgate.net For instance, chalcone (B49325) derivatives synthesized from 6- and 7-hydroxy-1-tetralone (B1583441) show fluorescence emission maxima between 570 nm and 600 nm. frontiersin.org Another tetralone condensate, (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one, exhibits blue light emission. tandfonline.com

If this compound possesses native fluorescence or can be derivatized with a fluorescent tag, this method can be employed for trace-level quantification. The process involves exciting the molecule at a specific wavelength and measuring the intensity of the emitted light at a longer wavelength. The fluorescence intensity is typically linear with concentration over a certain range.

Table 2: Representative Fluorescence Properties of Tetralone Derivatives Note: Data is based on derivatives of tetralone, as specific fluorescence data for this compound is not readily available. This illustrates the potential of the technique.

Compound TypeExcitation Wavelength (nm)Emission Wavelength (nm)Reference
Chalcone Derivative of Hydroxy-1-tetralone~405~570 frontiersin.org
PBDN (A Tetralone Condensate)Not Specified452, 465 tandfonline.com

UV-Vis Spectrophotometry for Concentration Determination

Validation of Analytical Methods for this compound

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For the quantification of this compound, validation would typically be performed according to the International Council on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and detection limits.

These parameters ensure the reliability of the analytical method.

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. In an HPLC method, specificity is demonstrated by the separation of the analyte peak from other potential peaks, which can be confirmed using a photodiode array (PDA) detector to check for peak purity.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of dilutions of a standard solution. The data is then plotted (response vs. concentration) and subjected to linear regression analysis. A high correlation coefficient (r²) is indicative of good linearity.

Accuracy: Accuracy refers to the closeness of the test results to the true value. It is often determined by performing recovery studies, where a known amount of pure this compound is added to a sample matrix (spiking), and the percentage of the analyte recovered by the method is calculated.

Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Table 3: Typical Validation Parameters for an HPLC-UV Method for an Aromatic Ketone This table provides a representative set of acceptance criteria for method validation, as specific validated data for this compound is not published.

ParameterTypical Acceptance CriterionDescription
Linearity (Correlation Coefficient, r²)≥ 0.999Measures the fit of the calibration curve to a linear model.
Accuracy (% Recovery)98.0% - 102.0%Measures how close the measured value is to the true value.
Precision (Repeatability, RSD)≤ 2.0%Measures the variation in results from multiple measurements of the same sample on the same day.
Precision (Intermediate, RSD)≤ 2.0%Measures the variation in results within the same lab but on different days or with different analysts.

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lower boundaries of a method's performance.

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on the signal-to-noise ratio, typically at a ratio of 3:1. For HPLC analysis of ketones derivatized with 2,4-dinitrophenylhydrazine, detection limits can be in the range of 10 to 20 µg/L. researchgate.net

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is commonly determined at a signal-to-noise ratio of 10:1 or as the lowest concentration on the calibration curve that meets accuracy and precision criteria.

Table 4: Illustrative LOD and LOQ Values for Ketone Analysis

ParameterBasis for DeterminationIllustrative Value (for related methods)
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:1~10 µg/L researchgate.net
Limit of Quantitation (LOQ)Signal-to-Noise Ratio of 10:1~30 µg/L

Compound Reference Table

7 Phenyl 1 Tetralone As a Key Intermediate in Complex Organic Synthesis

Precursor in Natural Product Synthesis

The tetralone core is a common structural motif in various natural products, and 7-phenyl-1-tetralone provides a strategic starting point for the synthesis of several classes of these compounds. materialsciencejournal.orgresearchgate.net Its utility stems from the ability to undergo a variety of chemical transformations to construct intricate molecular architectures.

This compound is an important intermediate in the synthesis of certain polycyclic aromatic hydrocarbons (PAHs). The tetralone framework can be aromatized to form a naphthalene (B1677914) system. For instance, the reduction of the ketone functionality, followed by dehydration, can lead to a dihydronaphthalene derivative, which can then be dehydrogenated to the corresponding phenyl-substituted naphthalene. rsc.org This general strategy is a cornerstone in the synthesis of functionalized PAHs. rsc.orgnih.gov

One of the classical methods to synthesize naphthalenes is the Haworth synthesis, which involves the intramolecular Friedel-Crafts acylation of a substituted phenylbutanoic acid to form a tetralone, followed by reduction and aromatization. rsc.orgiptsalipur.org Applying this concept, this compound can be seen as a key intermediate in a retrosynthetic pathway to substituted PAHs. The reactivity of the ketone and the aromatic rings allows for further annulation reactions to build more complex, fused aromatic systems. For example, a one-pot synthesis of tetrahydrodibenzo[a,i]phenanthridines has been reported starting from α-tetralone, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). jocpr.com

Table 1: Examples of PAHs Potentially Derived from Phenyl-Substituted Tetralones

Target PAH Class Synthetic Strategy Involving Tetralone Intermediate Key Reactions
Phenyl-substituted Naphthalenes Reduction of ketone, dehydration, and dehydrogenation Wolff-Kishner reduction, acid-catalyzed dehydration, dehydrogenation (e.g., with Pd/C)

The tetralone skeleton is a key structural element in the synthesis of various alkaloids and terpenoids. researchgate.net Specifically, tetralones with substitution patterns similar to this compound are popular intermediates for constructing hasubanan (B79425) and morphinan (B1239233) alkaloids. caltech.edu The synthesis of these complex nitrogen-containing compounds often involves the elaboration of the tetralone core to introduce the necessary stereocenters and heterocyclic rings.

In terpenoid synthesis, substituted tetralones have been extensively used to create various sesquiterpenoid and diterpenoid frameworks. lookchem.comrsc.org For example, the synthesis of pyrocurzerenone, a furosesquiterpenoid, involved the use of a substituted tetralone which was cyclodehydrated to form a naphthofuran derivative. rsc.org While direct use of this compound in these specific examples is not documented, its structural analogy suggests its potential as a precursor for phenyl-substituted terpenoid analogs.

Estrogens, a class of steroid hormones, are characterized by a phenolic A-ring. inglomayor.cl This structural feature makes tetralones, which can be considered as precursors to ring-A aromatic steroids, attractive starting materials for the synthesis of steroidal analogs. inglomayor.cl The synthesis of seco-steroids, which are steroids with one of the ring bonds cleaved, has been planned utilizing 1-tetralone (B52770) and its derivatives. inglomayor.cl

A general strategy involves the elaboration of the tetralone ring to construct the B, C, and D rings of the steroid nucleus. For instance, a radical-mediated cascade cyclization of a tetralone-derived ether with cyclopent-2-enone was proposed to afford a tetracyclic intermediate that could be converted to an equilin (B196234) analogue. inglomayor.cl The phenyl substituent in this compound could be incorporated into the final steroidal analog, potentially modifying its biological activity.

Role in Alkaloid and Terpenoid Scaffolds

Building Block for Pharmaceutical Intermediates (Generic Scaffolds)

The tetralone scaffold is a building block for a variety of therapeutically important compounds, including antidepressants and acetylcholinesterase inhibitors. researchgate.net The versatility of this compound makes it a valuable intermediate for creating diverse molecular libraries for drug discovery. shanghainovomed.com

This compound is a direct precursor to a range of benzocycloalkane derivatives. These structures are present in numerous pharmaceutically active molecules. sci-hub.se Methods for the synthesis of 1-aryl-benzocycloalkanes have been developed using benzocyclic ketones like tetralone. One such method involves a metal-free, one-pot, two-step reductive coupling reaction of a benzocyclonone, tosylhydrazide, and an arylboronic acid. sci-hub.se

Another approach involves the palladium-catalyzed one-pot, two-step reaction of benzocyclic ketones with tosylhydrazide and aryl bromides to yield benzocycloalkene derivatives. researchgate.net These methods highlight the utility of the tetralone core in constructing complex scaffolds.

Table 2: Synthesis of Benzocycloalkane Derivatives from Tetralones

Derivative Class Synthetic Method Reagents
1-Aryl-benzocycloalkanes Metal-free reductive coupling Tosylhydrazide, Arylboronic acid

The reactivity of the ketone and the adjacent methylene (B1212753) group in this compound allows for the construction of various fused heterocyclic systems. These systems are of great interest in medicinal chemistry due to their diverse biological activities. semanticscholar.orguomus.edu.iq

For example, 1-tetralone can react with 5-aminotetrazole (B145819) and an aromatic aldehyde in a multi-component reaction to form a four-membered heterocyclic ring system. wikipedia.org Furthermore, condensation reactions of α-tetralone with various reagents can lead to the formation of fused pyrazoles, pyridines, and other heterocyclic structures. jocpr.comsemanticscholar.org The synthesis of pyrazolo[3,4-b]quinolines has been achieved through a one-pot reaction of a pyrazole-4-carbaldehyde with cyclohexanone (B45756). semanticscholar.org By analogy, this compound could be used to generate phenyl-substituted versions of these and other fused heterocyclic systems, which are valuable for developing new therapeutic agents. nih.gov

Construction of Benzocycloalkane Derivatives

Applications in Material Science

The unique structural characteristics of the tetralone core, particularly when substituted with an aromatic group like phenyl, suggest its potential as a building block for advanced materials. The fusion of a benzene (B151609) ring with a cyclohexanone moiety provides rigidity, while the phenyl group can influence electronic properties and intermolecular interactions, which are critical for material performance.

While the tetralone scaffold has been incorporated into polymers, direct evidence for the use of this compound as a monomer in polymerization is not extensively documented in the available literature. However, related structures serve as precursors for monomers. For instance, α-tetralone has been used to prepare precursors for polyimides, which are known for their thermal stability. researchgate.net Research has also been conducted on the synthesis of degradable and chemically recyclable polymers from novel five-membered cyclic ketene (B1206846) hemiacetal ester monomers, demonstrating the broader interest in cyclic structures for polymer science. The development of polymers from fluorinated aryl diazomethanes, which can be synthesized from corresponding aldehydes, also points to the diverse routes available for creating novel polymers from functionalized aromatic precursors. soton.ac.uk These examples highlight the potential for derivatives of this compound to be developed into monomers for specialized polymers, although this specific application remains an area for future exploration.

The tetralone framework is a component of molecules designed for optoelectronic applications. The synthesis of phenanthrene (B1679779) derivatives, which are investigated for their use in materials science including optoelectronics, can be achieved using 1-tetralone as a starting material. acs.org These phenanthrenes are noted for their potential as electron-injection or hole-blocking layers in organic light-emitting diodes (OLEDs). acs.org

Furthermore, the condensation products of α-tetralone can form organic crystals with nonlinear optical (NLO) properties, which are crucial for applications in laser technology and high-speed information processing. beilstein-journals.org Chalcones and their derivatives, which can be synthesized from tetralones, exhibit enhanced NLO properties due to the delocalization of electrons across the molecule. beilstein-journals.org The synthesis of carbon nanohoops, a class of molecules with significant interest for their unique optoelectronic properties, has been achieved using 6-bromo-1-tetralone as a key starting material. wikipedia.org These examples underscore the value of the tetralone skeleton in creating structurally precise, conjugated systems suitable for advanced optoelectronic and photofunctional materials. wikipedia.orgwordpress.com

Monomer for Polymer Synthesis (if applicable)

Stereoselective Synthesis Utilizing this compound as a Chiral Auxiliary Precursor (after appropriate functionalization)

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. acs.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. google.com While the tetralone scaffold is a common target in stereoselective synthesis, the specific use of this compound as a removable chiral auxiliary precursor is not well-established in the reviewed literature.

However, the tetralone ring system is central to many stereoselective transformations. For example, the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone using cinchona alkaloid-derived catalysts has been developed as an effective route to key pharmaceutical intermediates. lookchem.com Similarly, the enantioselective protonation of lithium enolates derived from 2-methyl-1-tetralone (B119441) has been achieved using chiral sulfonamides. google.com Other research has focused on the asymmetric reduction of substituted tetralones using chiral oxazaborolidine catalysts to produce specific enantiomers of pharmacologically active compounds. nih.gov

One study reports the synthesis of a novel chiral spirodione from trans-2-phenylcyclohexanol, a related structure. This spirodione was then successfully used to control the stereochemical outcome of a Diels-Alder reaction with high facial selectivity. Current time information in Bangalore, IN. These examples demonstrate that while the tetralone framework is highly relevant in the field of asymmetric synthesis, its role is typically as a prochiral substrate that is transformed into a chiral product, rather than as a removable chiral auxiliary itself.

Synthetic Pathways to Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

This compound is a valuable starting point for the synthesis of diverse analogues and derivatives for structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure.

Researchers have synthesized a variety of tetralone derivatives to investigate their potential as therapeutic agents. For instance, novel tetralone derivatives incorporating a 1,2,4-triazole (B32235) moiety have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. In these studies, modifications were made to explore how different substituents affect the compound's anticancer properties.

Another area of investigation involves the synthesis of (E)-2-benzylidene-1-tetralones with various substituents on the benzylidene group to identify the pharmacophore features responsible for cytotoxicity in tumor cells. SAR studies on synthetic cathinones have also utilized conformationally constrained analogues like 2-amino-1-tetralone to understand how structural rigidity affects stimulant character and dopamine-releasing action. google.com Furthermore, the C7 position of the tetralone ring has been identified as a key position for substitution in the development of potent monoamine oxidase (MAO) inhibitors.

The table below summarizes various synthetic modifications of the tetralone scaffold and their application in SAR studies.

Parent Scaffold Modification Strategy Derivatives/Analogues Purpose of SAR Study Reference
1-TetraloneIntroduction of a 1,2,4-triazole moiety and N-sulfonylation with various substituted sulfonyl chlorides.2-(5-amino-1-(substituted sulfonyl)-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-onesTo evaluate in vitro antiproliferative activity against human cancer cell lines.
6,7-dimethoxy-1-tetraloneCondensation with substituted benzaldehydes to form (E)-2-benzylidene derivatives.(E)-2-benzylidene-6,7-dimethoxy-1-tetralones with varied lipophilic and hydrophilic substituents.To investigate cytotoxicity and identify pharmacophore features for antitumor activity.
CathinoneConformational constraint of the side chain into a tetralone ring.2-Amino-1-tetraloneTo study the effect of conformational rigidity on stimulant character and dopamine-releasing action. google.com
1-TetraloneSubstitution at the C7 position with various benzyloxy side chains containing halogen substitutions.7-(substituted-benzyloxy)-1-tetralonesTo determine the structure-activity relationships for monoamine oxidase (MAO) inhibition.
Naphthol PrecursorsMulti-step synthesis involving cyclization to form a tetralone-like core and subsequent modifications.Neo-tanshinlactone (B1246349) analogues with substituents on the A-ring.To explore SAR for selective anti-breast cancer activity.

These studies highlight the adaptability of the this compound scaffold, allowing chemists to systematically alter its structure to probe and enhance its interaction with biological targets.

Mechanistic Investigations of Biological Interactions Involving 7 Phenyl 1 Tetralone Excluding Clinical Studies

In Vitro Enzyme Modulation Studies (e.g., inhibition, activation mechanisms)

The 1-tetralone (B52770) scaffold is a core component of various molecules that have been shown to modulate the activity of several key enzymes in vitro. Research has primarily focused on the inhibitory properties of tetralone derivatives against enzymes implicated in inflammation, neurodegeneration, and metabolic disorders.

One of the significant targets is the Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine with a unique tautomerase enzymatic activity. nih.gov Certain E-2-arylmethylene-1-tetralone derivatives have been identified as effective inhibitors of MIF's tautomerase function. nih.gov This inhibition is crucial as it has been linked to a reduction in inflammatory macrophage activation. nih.gov Studies on phenyl-substituted compounds have shown varying inhibitory effects on MIF, highlighting the influence of the core ring structure on activity. nih.gov

Another important class of enzymes modulated by tetralone derivatives is Monoamine Oxidase (MAO), which is a key target in the treatment of neuropsychiatric and neurodegenerative disorders. researchgate.net Studies on a series of 1-tetralone derivatives have demonstrated their potential as MAO inhibitors. researchgate.net These investigations have been instrumental in building structure-activity relationships for MAO inhibition by this class of compounds. researchgate.net

Furthermore, tetralone derivatives have been explored as inhibitors of Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), an enzyme that plays a critical role in triglyceride synthesis. nih.gov The discovery of a novel series of tetralone-based DGAT1 inhibitors underscores the therapeutic potential of this scaffold in addressing metabolic diseases. nih.gov

The table below summarizes the inhibitory activity of various tetralone derivatives on different enzymes as reported in scientific literature.

Derivative ClassTarget EnzymeActivityIC₅₀ Values
E-2-arylmethylene-1-tetralonesMacrophage Migration Inhibitory Factor (MIF) TautomeraseInhibitionVaries by derivative
1-Tetralone DerivativesMonoamine Oxidase-A (MAO-A) & Monoamine Oxidase-B (MAO-B)InhibitionPotent, with some derivatives showing sub-micromolar to nanomolar IC₅₀ values
Tetralone DerivativesAcyl-CoA:diacylglycerol Acyltransferase 1 (DGAT1)InhibitionInitial hits showed IC₅₀ values in the low micromolar range (e.g., 2.8 μM)
2-Benzyltetralone DerivativesRetinoic Acid Metabolizing Enzymes (CYP26A1)InhibitionPotent, with some derivatives showing IC₅₀ values of 0.5 and 0.8 μM

Receptor Binding Profile and Molecular Interaction Analysis (e.g., competitive binding assays, ligand-protein docking)

The 1-tetralone framework is a key structural element in ligands designed for various G-protein coupled receptors (GPCRs) and other receptor types. Competitive binding assays and molecular docking studies have been employed to elucidate the affinity and interaction patterns of these compounds.

Derivatives of 1-tetralone have been synthesized and evaluated for their binding affinity to serotonin (B10506) (5-HT) receptors. For instance, novel N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-β-tetralonepyrrolidine-2,5-dione were assessed for their affinity towards 5-HT₁A and 5-HT₂A receptors. if-pan.krakow.pl These studies found that while all tested compounds had moderate to low affinity for the 5-HT₁A receptor, the introduction of the β-tetralone fragment decreased 5-HT₂A receptor affinity. if-pan.krakow.pl Other research has focused on ω-(tetralin-1-yl)-n-alkylamine derivatives, which showed high affinity for both σ and 5-HT₁A receptors. acs.org

In the realm of adrenergic receptors, a radiolabeled tetralone derivative, [¹²⁵I] 2-(beta hydroxy phenyl) ethylaminomethyl tetralone, has been used to measure the expression of alpha 1-adrenergic receptors in rat myocardium, indicating a direct interaction with this receptor type. nih.gov

The affinity of tetralone derivatives for dopamine (B1211576) receptors has also been a subject of investigation. Hybrid molecules combining aminotetralin and piperazine (B1678402) structures have been studied for their affinity for dopamine D₂ and D₃ receptors, with some compounds exhibiting high, sub-nanomolar binding affinities for the D₃ receptor. acs.org

The table below presents the binding affinities of various tetralone derivatives for different receptors.

Derivative ClassTarget ReceptorBinding Affinity (Kᵢ)
Spiro-β-tetralonepyrrolidine-2,5-dione derivatives5-HT₂A132 - 506 nM
ω-(Tetralin-1-yl)-n-alkylamine derivatives5-HT₁A3.6 - 4.4 nM
ω-(Tetralin-1-yl)-n-alkylamine derivativesσ₁5.3 - 7.0 nM
Aminotetralin-piperazine hybridsDopamine D₃Sub-nanomolar range (e.g., 0.35 nM)
Hydroxy-1-tetralone chalcone (B49325) derivativesHistamine (B1213489) H₃Nanomolar range
Tetralone Abscisic Acid (ABA) analogABA ReceptorsEquivalent to (+)-ABA

Data compiled from multiple studies. if-pan.krakow.placs.orgacs.orgfrontiersin.orgnih.gov

Cellular Pathway Perturbation Studies (e.g., signaling pathway modulation in isolated cell lines)

The interaction of tetralone derivatives with enzymes and receptors translates into the modulation of various intracellular signaling pathways, which has been observed in studies using isolated cell lines.

A key pathway affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is central to inflammatory responses. Certain E-2-arylmethylene-1-tetralone derivatives have been shown to inhibit the activation of NF-κB in macrophages. nih.gov This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov

In the context of cancer research, tetralone derivatives have been found to perturb pathways related to cell cycle progression and cell death. For example, chalcones derived from tetralone, such as (E)-2-(3′,4′-dimethoxy-benzylidene)-1-tetralone, have been reported to cause cell cycle arrest at the G2/M phase in Caco-2 colon cancer cells. ljmu.ac.uk Other synthetic chalcones have been shown to induce the expression of caspase-3, a key executioner enzyme in apoptosis, in human erythroleukemic K562 cells. ljmu.ac.uk Furthermore, research into 2-substituted 1-tetralone derivatives has identified them as potential anti-cancer agents that function through the modulation of microtubules, which are crucial for cell division. cimap.res.in

The modulation of the Sphingosine-1-phosphate (S1P) signaling pathway is another area of investigation. A tetralone-containing compound, BMS-986166, acts as a modulator of the S1P₁ receptor, which is critical for regulating the trafficking of lymphocytes from lymphoid organs. acs.org

Genotoxicity Screening (mechanistic in vitro assays)

Genotoxicity testing is a critical component in evaluating the potential of a chemical compound to damage genetic material. Standard in vitro genotoxicity screening includes assays such as the bacterial reverse mutation test (Ames test) and the in vitro micronucleus test, which detect gene mutations and chromosomal damage, respectively. eaht.org

Specific genotoxicity data for 7-phenyl-1-tetralone is not extensively available in the public domain. However, studies on structurally related compounds provide some insight. For instance, 1-phenyl-1,2,3,4-tetrahydronaphthalene, a close analog, reportedly showed no mutagenic activity in both the Ames test and mouse lymphoma assays.

The standard battery of in vitro genotoxicity tests is designed to identify compounds that can cause various types of genetic damage:

Ames Test (Bacterial Reverse Mutation Assay): Detects point mutations (base substitution and frameshift) in bacterial strains like Salmonella typhimurium. europa.eunih.gov

In Vitro Micronucleus Test: Identifies substances that cause chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) in mammalian cells by detecting the formation of micronuclei. nih.gov

In Vitro Chromosomal Aberration Test: Evaluates the ability of a substance to induce structural and numerical chromosomal abnormalities in cultured mammalian cells.

Mouse Lymphoma Assay (MLA): Detects a broad spectrum of genetic damage, including gene mutations and clastogenic effects.

Structure-Activity Relationship (SAR) of this compound and its Simple Derivatives at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its derivatives influences their biological activity at the molecular level.

For MAO Inhibition: The position of substituents on the tetralone ring is crucial. Substitution at the C7 position of the 1-tetralone core generally leads to significantly better MAO inhibition compared to substitution at the C6 position. researchgate.net Furthermore, the nature of the substituent on the phenyl ring plays a key role; halogen substitutions (e.g., Cl, Br, F) on the phenyl rings of moieties attached to the tetralone have been shown to be beneficial for MAO-B inhibition. researchgate.net

For MIF Tautomerase Inhibition: In the case of E-2-arylmethylene-1-tetralones as MIF inhibitors, both the tetralone and the phenyl rings interact with the enzyme's active site. nih.gov The size of the non-aromatic ring of the tetralone core is important, with a six-membered ring being preferred over larger ring systems. nih.gov

For Anticancer Activity: In the development of neo-tanshinlactone (B1246349) analogs with a tetralone-like structure for anti-breast cancer activity, SAR studies revealed that a substituent at the C-4 position of the A-ring is critical for activity. nih.gov For 2-benzylidene tetralones designed as microtubule modulators, the C1-ketone on the tetralone skeleton was found to be essential for cytotoxicity. cimap.res.in The substitution pattern on the benzylidene ring also significantly influences activity, with a 3,4-dimethoxy substitution enhancing cytotoxicity. cimap.res.in

For Receptor Binding: In the context of histamine H₃ receptor ligands, research on hydroxy-1-tetralone derivatives indicated that moving the hydroxyl group from the 6- to the 7-position did not lead to a remarkable difference in binding affinity. frontiersin.org For ligands targeting σ and 5-HT₁A receptors, modifications on the alkyl chain connecting the tetralin moiety to a terminal piperazine fragment significantly impacted affinity and selectivity. acs.org

These SAR studies underscore that the biological activity of the this compound scaffold can be finely tuned by modifying the substitution patterns on both the tetralone core and the appended phenyl ring, as well as by altering linker moieties.

Future Perspectives and Emerging Research Directions for 7 Phenyl 1 Tetralone

Development of Novel and More Sustainable Synthetic Routes

Traditional synthesis methods for tetralone derivatives, such as Friedel-Crafts acylation, often rely on harsh conditions and stoichiometric amounts of strong acids like polyphosphoric acid or methanesulfonic acid. vulcanchem.com Future research is increasingly focused on developing greener, more sustainable synthetic protocols.

Key areas of development include:

Catalytic Systems: The use of solid acid catalysts in fixed-bed reactors is being explored to create continuous-flow processes for tetralone synthesis from precursors like 4-phenylbutyric acid. google.com This approach improves efficiency, allows for catalyst recycling, and minimizes acidic waste. google.com

Metal-Free Reactions: Innovations in metal-free cascade reactions, such as the reductive Friedel–Crafts alkylation/cyclization of keto acids, offer a milder alternative for synthesizing tetralone and indanone scaffolds. rsc.org

Transition Metal Catalysis: Ruthenium(II)-catalyzed arylation has been successfully used for producing 8-phenyl-1-tetralone and represents a viable strategy for synthesizing the 7-phenyl isomer under milder conditions using reagents like phenyl boronic acid esters. vulcanchem.com

These modern approaches aim to reduce reaction times, increase yields, and lower the environmental impact compared to traditional batch processes. researchgate.net

Exploration of Unconventional Reactivity and Transformation Pathways

The reactivity of the 7-phenyl-1-tetralone scaffold is largely dictated by its ketone functionality and the electronic effects of the phenyl group. vulcanchem.com Future research will likely delve into less conventional transformations to generate novel molecular architectures.

Reaction TypePotential Transformation of this compoundSignificance
Oxidative Cleavage Acid-catalyzed air-oxidative fragmentation of the C-C bond in 2-aryl-1-tetralones yields benzoates. researchgate.net This could be applied to derivatives of this compound.Creates highly functionalized, smaller molecules from a complex scaffold.
Ring Editing Stepwise carbon-to-oxygen atom swaps can convert tetralones into chroman scaffolds via Baeyer-Villiger oxidation and subsequent transformations. rsc.orgAccess to privileged heterocyclic scaffolds from a common starting material.
Oxime Aromatization Formation of an oxime at the ketone, followed by treatment with acetic anhydride (B1165640), could lead to the aromatization of the cyclohexanone (B45756) ring. vulcanchem.comYields N-(7-phenyl-1-naphthyl)acetamide, a potential analog for biologically active compounds like auxins. vulcanchem.com
Multicomponent Reactions Reaction with compounds like 5-aminotetrazole (B145819) and various aldehydes under microwave irradiation could form novel heterocyclic systems fused to the tetralone core. beilstein-journals.orgrsc.orgRapid generation of molecular complexity and diverse chemical libraries from a single precursor.

These explorations move beyond simple functional group interconversions, aiming to fundamentally alter the carbon skeleton and create new classes of compounds.

Advanced Applications in Medicinal Chemistry Scaffold Design (as a non-therapeutic building block)

The tetralone core is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. beilstein-journals.orgresearchgate.net this compound serves as a non-therapeutic building block for synthesizing more complex, pharmacologically active molecules. researchgate.netontosight.ai The presence of the phenyl group can enhance properties like lipophilicity, which may improve bioavailability or blood-brain barrier penetration. vulcanchem.com

Future applications in this area include:

Precursor for Bioactive Molecules: The tetralone framework is a precursor for compounds with potential as antidepressants, antibiotics, and antitumor agents. researchgate.net For example, derivatives of 4-phenyltetralone are key intermediates in the synthesis of the antidepressant sertraline (B1200038). rsc.orgresearchgate.net

Scaffold for Kinase Inhibitors: The tetralone structure is found in compounds designed to inhibit various enzymes, making it a valuable starting point for developing new therapeutic agents. nih.gov

Base for Natural Product Synthesis: Many natural products contain the tetralone subunit, and this compound can serve as a key intermediate in their total synthesis. vulcanchem.comzenodo.org

The versatility of the tetralone scaffold ensures its continued use in generating libraries of compounds for high-throughput screening in drug discovery programs. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical industry is increasingly adopting continuous-flow manufacturing to improve the efficiency, safety, and scalability of chemical synthesis. researchgate.net While specific research on the flow synthesis of this compound is nascent, established protocols for related compounds like 7-methoxy-1-tetralone (B20472) demonstrate the feasibility and advantages of this approach. researchgate.net

ParameterBatch ProcessingContinuous-Flow Processing
Reaction Time HoursMinutes researchgate.net
Efficiency Lower yields (e.g., ~50%)Higher yields (e.g., >75%) researchgate.net
Purity Often requires extensive purificationHigh purity achievable directly researchgate.net
Control Difficult to control exothermic reactionsSuperior temperature and pressure control
Scalability ChallengingFacile and safe scale-up researchgate.net

Future work will focus on adapting existing batch syntheses of this compound to automated, continuous-flow platforms. This integration will enable rapid optimization of reaction conditions and on-demand production, accelerating the synthesis of derivatives for research and development. researchgate.net

Deeper Understanding of Intramolecular Dynamics and Conformational Landscapes via Advanced Spectroscopy and Computation

Future research will employ a combination of advanced spectroscopic and computational methods to map its conformational landscape:

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. scielo.br Detailed 1H and 13C NMR analyses can provide insights into the preferred orientation of the phenyl group and the conformation of the cyclohexanone ring. rsc.orgzenodo.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods are used to calculate the relative energies of different conformers and to simulate spectroscopic data, providing a deeper understanding of the molecule's properties. tandfonline.com X-ray crystallography can reveal the solid-state structure, showing intermolecular interactions like π-π stacking. researchgate.net

Understanding these intramolecular dynamics is crucial for designing derivatives that can selectively bind to biological targets or participate in specific chemical reactions.

Potential for Incorporation into Novel Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. wikipedia.orgrsc.org The aromatic nature of both the naphthalene (B1677914) core and the phenyl substituent in this compound makes it an excellent candidate for incorporation into such assemblies.

Emerging research directions include:

Host-Guest Chemistry: The compound or its derivatives could act as a "guest" molecule, encapsulated within a larger "host" molecule like a cyclodextrin (B1172386) or a self-assembled cage. wikipedia.orgnitschkegroup-cambridge.com This can alter the guest's properties, such as its solubility or reactivity. nitschkegroup-cambridge.com

Crystal Engineering: The planar, aromatic surfaces of this compound can drive self-assembly into well-defined crystal lattices through π-π stacking interactions. researchgate.net By modifying the scaffold with groups capable of hydrogen bonding, more complex and functional solid-state materials could be designed.

Functional Materials: Incorporating this unit into larger systems, such as carbon nanohoops or coordination polymers, could lead to new materials with unique electronic or photophysical properties. acs.orgrsc.orgmdpi.com For instance, tetraphenylethylene (B103901) (TPE), a related structural motif, is a popular component in fluorescent supramolecular assemblies. mdpi.com

This area of research bridges molecular synthesis with materials science, aiming to create novel materials with programmed functions based on the inherent properties of the this compound building block.

Conclusion

Summary of Key Findings and Progress in 7-Phenyl-1-tetralone Research

Research on this compound, a member of the tetralone class of compounds, has primarily centered on its synthesis and its potential as a scaffold in medicinal chemistry. The core structure, featuring a bicyclic aromatic hydrocarbon with a ketone group, makes it a valuable intermediate for creating more complex molecules. researchgate.net

Key progress in the synthesis of this compound and its analogs has been achieved through various established and novel methods. The intramolecular Friedel-Crafts acylation of precursors like 4-(4-phenylphenyl)butanoic acid using reagents such as polyphosphoric acid or aluminum chloride remains a fundamental approach. vulcanchem.com This method is a cornerstone in the synthesis of tetralone derivatives. vulcanchem.commasterorganicchemistry.com Additionally, transition metal-catalyzed reactions, such as ruthenium-catalyzed arylation, have emerged as viable strategies for producing phenyl-substituted tetralones. vulcanchem.com

The chemical reactivity of the this compound scaffold has been explored, particularly focusing on the ketone functionality. This group readily undergoes nucleophilic addition and can be transformed into other functional groups, such as oximes. vulcanchem.com The formation of oximes and their subsequent aromatization can lead to novel nitrogen-containing polycyclic compounds. vulcanchem.com The phenyl group at the C7 position introduces specific electronic and steric properties that influence the compound's reactivity and potential biological interactions. vulcanchem.com

In the context of medicinal chemistry, tetralone derivatives are recognized for a broad spectrum of biological activities, including antitumor and central nervous system effects. researchgate.net While specific biological studies on this compound are not extensively documented in publicly available research, the broader class of tetralones serves as a template for the design of pharmacologically active agents. researchgate.netnih.gov For instance, the structural motif is found in compounds investigated as inhibitors of enzymes like monoamine oxidase (MAO) and Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). nih.govnih.gov The phenyl substituent in this compound may enhance properties like lipophilicity, which could be advantageous for designing drugs targeting the central nervous system. vulcanchem.com

Recapitulation of the Compound's Significance

The significance of this compound lies predominantly in its role as a versatile chemical intermediate. Its structural framework is a key building block in organic synthesis, providing a platform for the construction of more elaborate and potentially bioactive molecules. The tetralone core is a recognized pharmacophore, and modifications at the phenyl and ketone positions can lead to a diverse array of derivatives with potential therapeutic applications. researchgate.netdntb.gov.ua

The exploration of synthetic routes to this compound and its reactions contributes to the broader understanding of tetralone chemistry. The development of efficient synthetic methodologies is crucial for accessing sufficient quantities of this and related compounds for further investigation.

While direct applications of this compound are not yet established, its importance is underscored by the continued interest in tetralone-based compounds in drug discovery and materials science. The compound serves as a valuable scaffold for generating libraries of new chemical entities for biological screening. Future research will likely focus on elucidating the specific biological targets of this compound derivatives and exploring their potential in areas such as neuropharmacology and oncology, building upon the known activities of the wider tetralone family. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for 7-Phenyl-1-tetralone, and how can their efficiency be optimized?

  • Methodological Answer : Common synthetic routes include Friedel-Crafts acylation of tetralin derivatives or cyclization of substituted phenylpropanoids. To optimize efficiency:
  • Vary catalysts (e.g., Lewis acids like AlCl₃ vs. FeCl₃) and solvent systems (polar aprotic vs. non-polar) to assess yield improvements.
  • Monitor reaction progress via TLC or HPLC and characterize intermediates using NMR (¹H/¹³C) and IR spectroscopy to identify bottlenecks .
  • Include control experiments to isolate side products and refine stoichiometric ratios.

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer :
  • Structural confirmation : Combine ¹H NMR (e.g., aromatic proton splitting patterns) and ¹³C NMR (carbonyl resonance at ~200 ppm) with mass spectrometry (molecular ion peak matching theoretical mass).
  • Purity assessment : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Cross-validate with melting point analysis and elemental composition data .

Q. What analytical techniques are critical for monitoring this compound in reaction mixtures?

  • Methodological Answer :
  • Chromatography : GC-MS for volatile intermediates; HPLC for non-volatile compounds.
  • Spectroscopy : In-situ FTIR to track carbonyl group formation.
  • Quantitative analysis : Calibrate UV-Vis absorbance at specific wavelengths or use internal standards (e.g., anthracene) for yield calculations .

Advanced Research Questions

Q. How can computational chemistry elucidate reaction mechanisms involving this compound?

  • Methodological Answer :
  • Perform DFT calculations (e.g., Gaussian or ORCA) to model transition states and activation energies for key steps like acylation or cyclization.
  • Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate mechanistic pathways.
  • Use molecular docking studies if investigating enzyme interactions (e.g., cytochrome P450 oxidation) .

Q. How should researchers address contradictory spectral data during structural characterization?

  • Methodological Answer :
  • Replication : Repeat synthesis and characterization under controlled conditions to rule out experimental error.
  • Cross-validation : Employ alternative techniques (e.g., X-ray crystallography for unambiguous structure determination).
  • Statistical analysis : Apply multivariate analysis (e.g., PCA) to NMR datasets to identify outliers or batch effects .

Q. What experimental design principles apply to studying this compound’s catalytic or photophysical properties?

  • Methodological Answer :
  • Catalytic studies : Use a factorial design to test variables (temperature, catalyst loading, solvent polarity). Measure turnover frequency (TOF) and compare with control reactions lacking the catalyst.
  • Photophysical analysis : Conduct UV-Vis and fluorescence spectroscopy under inert atmospheres to prevent oxidation artifacts. For time-resolved studies, employ pulsed laser setups with nanosecond resolution .

Q. How can researchers reconcile discrepancies between theoretical predictions and experimental results in this compound’s reactivity?

  • Methodological Answer :
  • Hypothesis testing : Systematically vary reaction conditions (e.g., solvent dielectric constant) to test computational assumptions.
  • Error analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) and experimental measurements (e.g., instrument precision).
  • Literature benchmarking : Compare results with analogous compounds (e.g., substituted tetralones) to identify trends or anomalies .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound synthesis?

  • Methodological Answer :
  • Document exact reagent grades, solvent purification methods, and equipment calibration data.
  • Include negative controls (e.g., reactions without catalysts) in supplementary materials.
  • Share raw spectral data (e.g., JCAMP-DX files) and crystallographic CIF files in open repositories .

Q. How should researchers design studies to investigate this compound’s biological activity?

  • Methodological Answer :
  • Dose-response assays : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values.
  • Cell viability controls : Include reference compounds (e.g., doxorubicin) and vehicle-only treatments.
  • Metabolic stability : Assess hepatic microsomal degradation rates with LC-MS/MS quantification .

Ethical and Data-Sharing Considerations

Q. How can researchers balance open data initiatives with proprietary constraints in this compound studies?

  • Methodological Answer :
  • De-identification : Share aggregated data (e.g., averaged spectral results) instead of raw datasets containing sensitive process details.
  • Licensing : Use CC-BY-NC licenses for non-commercial reuse.
  • Collaboration frameworks : Establish material transfer agreements (MTAs) for sharing novel derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.